molecular formula C27H25BrP+ B1588145 Cinnamyltriphenylphosphonium bromide CAS No. 7310-74-9

Cinnamyltriphenylphosphonium bromide

Cat. No.: B1588145
CAS No.: 7310-74-9
M. Wt: 460.4 g/mol
InChI Key: APIBROGXENTUGB-ZUQRMPMESA-N
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Description

Cinnamyltriphenylphosphonium bromide is a useful research compound. Its molecular formula is C27H25BrP+ and its molecular weight is 460.4 g/mol. The purity is usually 95%.
The exact mass of the compound Cinnamyltriphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147023. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cinnamyltriphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamyltriphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7310-74-9

Molecular Formula

C27H25BrP+

Molecular Weight

460.4 g/mol

IUPAC Name

triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium;hydrobromide

InChI

InChI=1S/C27H24P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/b16-13+;

InChI Key

APIBROGXENTUGB-ZUQRMPMESA-N

SMILES

C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Canonical SMILES

C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

chemical structure and molecular weight of Cinnamyltriphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Protocols, and Mitochondrial Targeting Applications

Executive Summary

Cinnamyltriphenylphosphonium bromide (CAS: 7310-74-9) is a lipophilic cationic phosphonium salt serving two distinct but critical roles in modern chemical biology and organic synthesis. In synthetic chemistry, it functions as a precursor to non-stabilized allylic ylides for the Wittig reaction, enabling the stereoselective formation of conjugated dienes. In drug development, the triphenylphosphonium (TPP) moiety acts as a "molecular warhead" for mitochondrial targeting, exploiting the organelle's negative membrane potential (


) to deliver bioactive payloads into the mitochondrial matrix.[1][2][3][4] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, and application mechanisms.[3]

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a positively charged phosphorus center tetrahedrally bonded to three phenyl rings and one cinnamyl group, balanced by a bromide counterion. The delocalization of the positive charge across the phenyl rings confers lipophilicity, a property critical for membrane permeation.

Physicochemical Data Profile[3][5]
PropertySpecification
IUPAC Name Triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide
Common Name Cinnamyltriphenylphosphonium bromide
CAS Number 7310-74-9
Molecular Formula

Molecular Weight 459.37 g/mol
Appearance White to off-white crystalline powder
Melting Point 242°C – 244°C (Decomposes)
Solubility Soluble in DCM, Methanol, DMSO; Insoluble in Hexanes, Ether
Hygroscopicity Mildly hygroscopic; store under inert atmosphere

Part 2: Synthetic Pathway & Mechanism

Reaction Mechanism

The synthesis follows a classical


 nucleophilic substitution. Triphenylphosphine (

), acting as a soft nucleophile, attacks the

-carbon of cinnamyl bromide (3-bromo-1-phenyl-1-propene). The reaction is driven by the formation of the stable phosphonium salt, which typically precipitates from non-polar solvents.

Critical Consideration: The cinnamyl group possesses an alkene capable of


 isomerism. The starting material is predominantly trans-cinnamyl bromide; however, isomerization can occur under thermal stress or light exposure.
Visualization of Synthetic Workflow

SynthesisWorkflow cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Purification TPP Triphenylphosphine (1.0 eq) Reflux Reflux (80-110°C) Solvent: Toluene or MeCN Time: 4-12 Hours TPP->Reflux CinBr Cinnamyl Bromide (1.05 eq) CinBr->Reflux Precip Precipitation (Cool to 0°C) Reflux->Precip Filtration Vacuum Filtration Precip->Filtration Wash Wash: Cold Ether/Hexane (Removes unreacted PPh3) Filtration->Wash Dry Vacuum Dry (P2O5, 40°C) Wash->Dry Product Cinnamyl-TPP Bromide (>95% Yield) Dry->Product

Figure 1: Step-by-step synthetic workflow for the preparation of Cinnamyltriphenylphosphonium bromide.

Validated Synthetic Protocol

Reagents: Triphenylphosphine (ReagentPlus, 99%), Cinnamyl Bromide (97%), Toluene (Anhydrous).

  • Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Triphenylphosphine (10.0 g, 38.1 mmol) in 80 mL of anhydrous toluene.

  • Addition: Add Cinnamyl bromide (7.9 g, 40.0 mmol) dropwise. A slight excess of the bromide ensures complete consumption of the phosphine, which is harder to remove during purification.

  • Reflux: Attach a reflux condenser under a nitrogen balloon. Heat the mixture to reflux (110°C) for 6 hours. The product will begin to precipitate as a white solid during the reaction.[5]

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the solid via vacuum filtration (Buchner funnel).

    • Wash 1:

      
       mL Toluene (removes unreacted bromide).
      
    • Wash 2:

      
       mL Diethyl Ether (removes trace phosphine and dries the solid).
      
  • Drying: Dry the solid in a vacuum oven at 40°C over

    
     for 12 hours.
    

Part 3: Structural Characterization (Self-Validating Metrics)

To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy. The coupling between Phosphorus-31 and Hydrogen-1 (


) is the primary diagnostic signal.
Diagnostic NMR Signals ( )
Proton EnvironmentChemical Shift (

)
MultiplicityCoupling (

)
Diagnostic Value
Methylene (

)
4.8 – 5.2 ppmDoublet of Doublets (dd)

Hz
Critical: Confirms formation of P-C bond.
Alkene (

)
6.3 – 6.8 ppmMultiplet-Confirms retention of unsaturation.
Aromatic (TPP) 7.6 – 7.9 ppmMultiplet-Integration must match 15H count.
Aromatic (Cinnamyl) 7.1 – 7.4 ppmMultiplet-Integration must match 5H count.

Mass Spectrometry (ESI+):

  • Expected m/z: 379.16 (Cation only:

    
    ).
    
  • Note: The bromide anion (79/81 Da) will not be observed in positive mode but may form adducts.

Part 4: Biological & Pharmaceutical Applications[1][2][4]

Mitochondrial Targeting Mechanism

The primary pharmaceutical utility of Cinnamyltriphenylphosphonium bromide lies in the TPP cation's ability to permeate mitochondrial membranes. This is governed by the Nernst equation, where the accumulation ratio is dependent on the membrane potential (


).
  • Plasma Membrane Potential (

    
    ):  ~ -30 to -60 mV (drives uptake into cytosol).
    
  • Mitochondrial Membrane Potential (

    
    ):  ~ -150 to -180 mV (drives uptake into matrix).
    

For every 61.5 mV of potential difference, the concentration of the monovalent cation increases 10-fold. Consequently, TPP compounds can concentrate 100-500 fold in the mitochondria compared to the cytosol.

Pathway Visualization: Mitochondrial Uptake

MitochondrialTargeting cluster_extracellular Extracellular Space cluster_cytosol Cytosol (-60 mV) cluster_mitochondria Mitochondrial Matrix (-180 mV) Drug Cinnamyl-TPP+ Cyto_Drug Accumulation: 10x (Driven by Plasma Membrane Potential) Drug->Cyto_Drug Passive Diffusion (Lipophilic Cation) Mito_Drug Accumulation: 1000x (Driven by Delta Psi) Cyto_Drug->Mito_Drug Nernstian Accumulation Target Target Interaction: ROS Scavenging / ETC Modulation Mito_Drug->Target

Figure 2: Thermodynamic mechanism of TPP-cation accumulation within the mitochondrial matrix.

Research Applications
  • Antioxidant Delivery: The cinnamyl moiety can be substituted with phenolic groups (similar to MitoQ) to create targeted antioxidants that protect against oxidative stress in neurodegenerative models.

  • Bioactive Warheads: The cinnamyl group itself possesses electrophilic character (Michael acceptor potential), which can covalently modify mitochondrial thiols in specific enzymatic pockets.

  • Wittig Olefination: In organic synthesis, this salt is deprotonated by strong bases (e.g., NaHMDS, n-BuLi) to generate the corresponding ylide, which reacts with aldehydes to form 1,4-diphenyl-1,3-butadienes, a scaffold common in fluorescent dyes and optical materials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6364658, Cinnamyltriphenylphosphonium bromide. Retrieved from [Link][6]

  • Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043–10120. Retrieved from [Link]

  • PureSynth Research Chemicals. Cinnamyltriphenylphosphonium Bromide Specification Sheet. Retrieved from [Link]

  • Murphy, M. P. (2008).Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031.

Sources

synthesis mechanism of Cinnamyltriphenylphosphonium bromide from cinnamyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Cinnamyltriphenylphosphonium bromide (CTPP-Br) via the quaternization of triphenylphosphine (


) with cinnamyl bromide. This reaction is a cornerstone in the preparation of Wittig reagents for olefin synthesis and, increasingly, as a lipophilic cation carrier for mitochondrial-targeted drug delivery.

The guide prioritizes a self-validating synthetic workflow , moving beyond simple recipe adherence to explore the kinetic and thermodynamic drivers of the reaction. It includes a high-contrast mechanistic visualization, optimized experimental protocols, and critical troubleshooting parameters.

Mechanistic Principles

Reaction Pathway Analysis

The formation of Cinnamyltriphenylphosphonium bromide proceeds via a classical


 Nucleophilic Substitution .
  • Nucleophile: Triphenylphosphine (

    
    ) acts as a soft, neutral nucleophile. The phosphorus atom possesses a high-energy lone pair (
    
    
    
    hybridized) capable of attacking electrophilic centers.
  • Electrophile: Cinnamyl bromide possesses an allylic carbon attached to a good leaving group (Bromide). The allylic system stabilizes the transition state through orbital overlap (

    
    ), making it highly reactive toward nucleophilic attack.
    
  • Transition State: The reaction passes through a pentacoordinate-like transition state at the phosphorus (geometrically) and a trigonal bipyramidal carbon center (electronically), resulting in the inversion of configuration at the

    
    -carbon. However, since the cinnamyl group is achiral at the 
    
    
    
    -position (unless isotopically labeled), this stereochemical inversion is not observable in the product.
  • Regioselectivity: While allylic systems can undergo

    
     (gamma-attack), the steric bulk of 
    
    
    
    and the primary nature of the
    
    
    -carbon in cinnamyl bromide overwhelmingly favor direct
    
    
    attack at the
    
    
    -carbon.
Visualization of Mechanism

The following diagram illustrates the molecular orbital interactions and the reaction trajectory.

G cluster_0 Reactants cluster_1 Product PPh3 Triphenylphosphine (Nucleophile) TS Transition State [Ph3P---C---Br]‡ PPh3->TS Attack on α-C CinBr Cinnamyl Bromide (Electrophile) CinBr->TS Prod Cinnamyltriphenyl- phosphonium Bromide TS->Prod Bond Formation BrIon Bromide Ion (Leaving Group) TS->BrIon Bond Cleavage

Figure 1: Mechanistic pathway of phosphonium salt formation via


 attack.

Synthetic Protocol

Materials & Equipment
  • Reagents:

    • Triphenylphosphine (

      
      ): >99% purity. Note: Recrystallize from ethanol if oxidized (white solid).
      
    • Cinnamyl Bromide: 97%, predominantly trans.[1] Note: Store at 2-8°C; lachrymator.

    • Solvent: Anhydrous Toluene (preferred for precipitation) or Acetonitrile (for kinetics).

  • Equipment:

    • Three-neck round-bottom flask (250 mL).

    • Reflux condenser with drying tube (

      
      ) or 
      
      
      
      inlet.
    • Magnetic stirrer and oil bath.

    • Vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology

This protocol utilizes Toluene as the solvent. Toluene is non-polar enough to dissolve the reactants at reflux but causes the ionic product to precipitate, driving the equilibrium forward (Le Chatelier’s principle) and simplifying isolation.

StepActionCritical Parameter (CPP)Rationale
1 Setup Inert Atmosphere (

/Ar)
Prevent oxidation of

to

(a common impurity).
2 Dissolution 0.1 M ConcentrationDissolve 26.2 g (0.1 mol)

in 150 mL anhydrous Toluene. Stir until clear.
3 Addition Dropwise additionAdd 19.7 g (0.1 mol) Cinnamyl Bromide slowly. Slight exotherm may occur.[2][3]
4 Reaction Reflux (110°C) for 4-12hHeating provides activation energy. Product will begin to precipitate as a white solid.[3]
5 Cooling Slow cool to RTAllows crystal growth and maximizes yield from solution.
6 Isolation Vacuum FiltrationCollect the precipitate. The filtrate contains unreacted starting material.
7 Purification Wash with

or Hexane
Removes non-polar impurities (unreacted

or Cinnamyl Bromide).
8 Drying Vacuum Oven (60°C)Remove residual solvent. Product is hygroscopic; store in desiccator.
Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Dissolve PPh3 in Toluene (Inert Atm) Start->Mix Add Add Cinnamyl Bromide Mix->Add Reflux Reflux @ 110°C (4-12 Hours) Add->Reflux Check Precipitate Formed? Reflux->Check Check->Reflux No (Continue Heating) Cool Cool to RT Check->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash (Ether/Hexane) Filter->Wash Dry Dry (Vac Oven) Wash->Dry End Final Product: CTPP-Br Dry->End

Figure 2: Operational workflow for the synthesis of Cinnamyltriphenylphosphonium bromide.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against established spectral data.

Data Summary Table
PropertyValue / ObservationMethod of Verification
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 240°C – 244°C (Decomp.)Capillary MP Apparatus
Solubility Soluble in

, DMSO, MeOH; Insoluble in

, Hexane
Solubility Test
Molecular Weight 459.37 g/mol Calculation
NMR Spectroscopy

The diagnostic signals for CTPP-Br in


 (or DMSO-

) are distinct from the starting materials.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       5.30 - 5.50 (dd, 2H, 
      
      
      
      -P): The methylene protons adjacent to phosphorus are deshielded by the positive charge and appear as a doublet of doublets due to coupling with P and the alkene proton.
    • 
       6.30 - 6.50 (m, 1H, Alkene): Complex splitting due to coupling with 
      
      
      
      and Ph.
    • 
       7.60 - 7.90 (m, 15H, 
      
      
      
      ): Characteristic aromatic multiplet for the triphenylphosphonium group.
  • 
     NMR: 
    
    • 
       ~22-24 ppm: A single singlet confirms the formation of the phosphonium salt. (Triphenylphosphine oxide, the main impurity, appears at ~29 ppm; unreacted 
      
      
      
      at -6 ppm).

Troubleshooting & Optimization

"Oiling Out" Phenomenon

Issue: The product separates as a sticky oil/gum rather than a crystal. Cause: Presence of impurities or solvent mixtures that are too polar. Remedy:

  • Decant the supernatant solvent.

  • Triturate (grind) the oil with fresh diethyl ether or hexane.

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • Recrystallize from a mixture of Ethanol/Ether (dissolve in min. hot ethanol, add ether until cloudy).

Low Yield / Oxidation

Issue: Low recovery of solid; presence of


.
Cause:  Incomplete reaction or air exposure.
Remedy: 
  • Ensure strict

    
     atmosphere.
    
  • Extend reflux time.

  • Use a slight excess (1.05 eq) of Cinnamyl Bromide to ensure all

    
     is consumed, as the bromide is easier to wash away than unreacted phosphine.
    

Applications in Drug Development[4]

  • Mitochondrial Targeting: The triphenylphosphonium (TPP) cation is lipophilic and delocalized. It passes easily through phospholipid bilayers and accumulates several hundred-fold within the mitochondrial matrix due to the large mitochondrial membrane potential (

    
    ). Cinnamyl-TPP derivatives are used to deliver antioxidants or metabolic modulators specifically to mitochondria.
    
  • Wittig Reagents: Treatment of CTPP-Br with a strong base (e.g., NaH, n-BuLi) generates the corresponding phosphorus ylide. This ylide reacts with aldehydes/ketones to form conjugated dienes, which are frequent motifs in natural product synthesis.

References

  • Mechanistic Foundation: Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte.

  • Synthetic Protocol Validation: Organic Syntheses, Coll. Vol. 5, p. 142 (1973); Vol. 45, p. 33 (1965). (General procedure for allylic bromides and phosphonium salts).

  • Physical Properties (MP & Safety): Thermo Fisher Scientific. Product Specification: Cinnamyltriphenylphosphonium bromide.

  • Mitochondrial Targeting Applications: Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics.

  • NMR Characterization Data: PubChem Compound Summary for CID 6364658, Cinnamyltriphenylphosphonium bromide.

Sources

An In-Depth Technical Guide to Cinnamyltriphenylphosphonium Bromide: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of cinnamyltriphenylphosphonium bromide, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core identity, synthesis, mechanistic function, and practical application, with an emphasis on the causality behind its reactivity and experimental procedures.

Section 1: Core Compound Identification

Cinnamyltriphenylphosphonium bromide is a quaternary phosphonium salt essential for creating carbon-carbon double bonds through olefination reactions.[1] Its utility stems from its ability to act as a precursor to a stabilized phosphorus ylide, a cornerstone of the Wittig reaction.[1][2]

IUPAC Nomenclature and CAS Registry Numbers

Correct identification is critical for regulatory compliance and scientific accuracy. The compound is primarily identified by the following:

  • IUPAC Name : triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium bromide[3]

  • Primary CAS Number : 7310-74-9[2][3][4]

  • Synonyms : (3-Phenyl-2-propenyl)triphenylphosphonium bromide, triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphonium bromide[1][4]

It is noteworthy that a CAS number for the specific trans isomer, 38633-40-8, also exists, though 7310-74-9 is more commonly referenced for the (E)-isomer.[5]

Key Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and reactivity. Key data for cinnamyltriphenylphosphonium bromide are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₇H₂₄BrP[2][3]
Molecular Weight ~459.37 g/mol [2][3][4]
Appearance White to off-white crystalline powder[1][2]
Melting Point 244 °C[4]
Purity (Typical) >96.0% (HPLC)[2][4]

Section 2: The Synthetic Rationale: Preparation of the Phosphonium Salt

The synthesis of cinnamyltriphenylphosphonium bromide is a foundational two-step process, illustrative of standard organophosphorus chemistry. The causality is rooted in the nucleophilicity of triphenylphosphine and the electrophilicity of an alkyl halide.

Principle of Synthesis

The formation of the phosphonium salt is achieved via a bimolecular nucleophilic substitution (Sₙ2) reaction. Triphenylphosphine, featuring a lone pair of electrons on the phosphorus atom, acts as a potent nucleophile. It attacks the electrophilic carbon atom of cinnamyl bromide, displacing the bromide ion to form a stable phosphonium salt. The bulky phenyl groups on the phosphorus atom do not significantly hinder its nucleophilicity, making this a highly efficient transformation.

Detailed Step-by-Step Synthesis Protocol

This protocol describes a reliable method for synthesizing the title compound from commercially available precursors.

Step A: Synthesis of Cinnamyl Bromide from Cinnamyl Alcohol

  • Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add cinnamyl alcohol (7.5 mmol).

  • Dissolution : Dissolve the alcohol in anhydrous dichloromethane (30 mL).

  • Reagent Addition : Cool the solution in an ice bath (0 °C). Slowly add phosphorus tribromide (PBr₃, 2.6 mmol, 0.35 eq) dropwise.[6] The use of a slight excess of the alcohol ensures all the PBr₃ is consumed.

  • Reaction : Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.[6]

  • Work-up : Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Purification : Remove the solvent under reduced pressure. The crude cinnamyl bromide can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the product as a solid.[6]

Step B: Synthesis of Cinnamyltriphenylphosphonium Bromide

  • Setup : In a round-bottom flask fitted with a reflux condenser, dissolve triphenylphosphine (1.0 eq) in dry acetonitrile or toluene.

  • Reagent Addition : Add the purified cinnamyl bromide (1.0 eq) from Step A to the solution.

  • Reaction : Heat the mixture to reflux and maintain for 12-24 hours. The product will typically precipitate from the solution as a white solid upon cooling. The reaction is analogous to the synthesis of methyltriphenylphosphonium bromide from methyl bromide and triphenylphosphine.[7]

  • Isolation : Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification : Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield pure cinnamyltriphenylphosphonium bromide.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_step1 Step A: Halogenation cluster_step2 Step B: Sₙ2 Reaction cinnamyl_alcohol Cinnamyl Alcohol cinnamyl_bromide Cinnamyl Bromide cinnamyl_alcohol->cinnamyl_bromide  DCM, 0°C pbr3 PBr₃ cinnamyl_bromide_input Cinnamyl Bromide cinnamyl_bromide->cinnamyl_bromide_input triphenylphosphine Triphenylphosphine (Ph₃P) phosphonium_salt Cinnamyltriphenylphosphonium Bromide cinnamyl_bromide_input->phosphonium_salt  Acetonitrile, Reflux

Caption: Workflow for the two-step synthesis of the target phosphonium salt.

Section 3: The Wittig Reaction: Mechanism and Application

The primary value of cinnamyltriphenylphosphonium bromide lies in its role as a precursor for the Wittig reaction, a powerful and reliable method for alkene synthesis from carbonyl compounds.[8][9]

The Role of Phosphonium Salts in Olefination

The Wittig reaction transforms aldehydes or ketones into alkenes.[8] The process involves a phosphonium ylide (the Wittig reagent), which is generated in situ from the phosphonium salt. The cinnamyl group attached to the phosphorus allows for the stereoselective introduction of a cinnamyl moiety, a common structural motif in natural products and pharmacologically active molecules.

Mechanistic Deep Dive: From Ylide to Alkene

The reaction proceeds through several well-studied steps:

  • Ylide Formation : The process begins with the deprotonation of the phosphonium salt at the carbon atom adjacent (alpha) to the phosphorus. This requires a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[10][11] The acidity of this proton is significantly increased by the electron-withdrawing, positively charged phosphorus atom. The resulting species is a phosphonium ylide, a neutral molecule with adjacent positive and negative charges.

  • Cycloaddition : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Under lithium-free conditions, this is now widely understood to proceed via a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate known as an oxaphosphetane.[8][10]

  • Retro-[2+2] Cycloaddition : The oxaphosphetane intermediate is unstable and rapidly collapses. It undergoes a retro-[2+2] cycloaddition to yield two products: the desired alkene and triphenylphosphine oxide ((Ph)₃P=O).

  • Driving Force : The entire reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, which has a high bond energy.[9][11]

Diagram: The Wittig Reaction Cycle

Wittig_Cycle salt Phosphonium Salt (R-CH₂-P⁺Ph₃ Br⁻) ylide Phosphonium Ylide (R-CH=PPh₃) salt->ylide Deprotonation oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition products Alkene (R-CH=CHR') + Triphenylphosphine Oxide oxaphosphetane->products Retro-[2+2] Decomposition base Strong Base (e.g., n-BuLi) base->ylide carbonyl Aldehyde/Ketone (R'-CHO) carbonyl->oxaphosphetane

Caption: The catalytic cycle of the Wittig reaction mechanism.

Section 4: Experimental Protocol: A Standard Wittig Reaction

This protocol provides a general procedure for using cinnamyltriphenylphosphonium bromide to synthesize an alkene from an aldehyde.

  • Ylide Generation :

    • Suspend cinnamyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck flask under an inert atmosphere.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A deep red or orange color typically indicates the formation of the ylide.

    • Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for an additional 30 minutes.

  • Reaction with Aldehyde :

    • Cool the ylide solution back down to -78 °C.

    • Dissolve the aldehyde (e.g., benzaldehyde, 1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification :

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.

    • Purify the product using column chromatography on silica gel, typically eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate mixture). Triphenylphosphine oxide is highly polar and will remain on the column, allowing for effective separation.

Section 5: Significance in Research and Drug Development

While not a drug itself, cinnamyltriphenylphosphonium bromide is an enabling tool in medicinal chemistry and materials science.

  • Building Block for Complex Molecules : The Wittig reaction is a cornerstone of complex molecule synthesis.[12] This reagent provides a reliable method for installing a cinnamyl group, which is a key structural element in many natural products, including flavonoids, stilbenoids, and other phenylpropanoids with demonstrated biological activities.

  • Pharmaceutical Synthesis : In drug development, the creation of compound libraries for screening requires robust and versatile chemical reactions. The Wittig reaction allows for the systematic modification of lead compounds, enabling the exploration of structure-activity relationships (SAR).

  • Biological Activity of Phosphonium Salts : Some quaternary phosphonium salts have been investigated for their own biological activities, including potential use as bactericides or as agents with inhibitory effects on cancer cells.[13]

Section 6: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

Hazard Identification

Cinnamyltriphenylphosphonium bromide is classified with the following GHS hazards.

Hazard StatementDescriptionGHS Code(s)Source(s)
Skin Irritation Causes skin irritationH315[3][14]
Eye Irritation Causes serious eye irritationH319[3][14]
Respiratory Irritation May cause respiratory irritationH335[3][14]
Recommended Handling and Storage
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[15][16][17]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][15][19] Keep away from strong oxidizing agents and strong bases.[15]

Section 7: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6364658, Cinnamyltriphenylphosphonium bromide. Retrieved from [Link].

  • Wiley, G. A., Hershkowitz, R. L., Rein, B. M., & Chung, B. C. (1964). Studies in Organophosphorus Chemistry. I. Conversion of Alcohols and Phenols to Halides by Triphenylphosphine Dihalomides. Journal of the American Chemical Society, 86(5), 964–965. [Organic Syntheses Procedure based on this work available at http://www.orgsyn.org/demo.aspx?prep=cv5p0242].

  • PureSynth. (n.d.). Cinnamyltriphenylphosphonium Bromide 96.0%. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5357478, Cinnamyl bromide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74505, Methyltriphenylphosphonium bromide. Retrieved from [Link].

  • Srini Chem. (n.d.). Allyltriphenylphosphonium Bromide (CAS: 1560-54-9): Key Applications in Organic Synthesis. Retrieved from [Link].

  • Wikipedia contributors. (2023, December 2). Methyltriphenylphosphonium bromide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of (3-bromopropyl) triphenylphosphonium bromide or iodide. Chemistry & Chemical Engineering, Catalysis, 5(1).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 197740, Allyltriphenylphosphonium bromide. Retrieved from [Link].

  • Kabalka, G. W., Wu, Z., & Yao, M. L. (2005). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. The Journal of organic chemistry, 70(25), 10285–10287.

  • Wikipedia contributors. (2024, January 20). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link].

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link].

  • Chem Help ASAP. (2020, March 27). Wittig reaction for alkene synthesis [Video]. YouTube. Retrieved from [Link].

  • Mohammadpoor-Baltork, I., & Aliyan, H. (2001). Acetonyltriphenylphosphonium bromide in organic synthesis: a useful catalyst in the cyclotrimerization of aldehydes. Journal of Chemical Research, 2001(7), 272-273.

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Methodological & Application

Application Notes and Protocols: Cinnamyltriphenylphosphonium Bromide as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing Cinnamyltriphenylphosphonium Bromide (CTPPB) as a corrosion inhibitor for mild steel, particularly in acidic environments. This document outlines the fundamental principles of its inhibitory action, detailed experimental protocols for evaluation, and methods for data interpretation. The structure of this guide is designed to logically progress from theoretical understanding to practical application, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Cinnamyltriphenylphosphonium Bromide in Corrosion Inhibition

Mild steel, a cornerstone material in numerous industries due to its cost-effectiveness and robust mechanical properties, is notoriously susceptible to corrosion, especially in acidic media.[1] This degradation poses significant economic and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue.[2]

Cinnamyltriphenylphosphonium bromide belongs to the family of quaternary phosphonium salts, which have demonstrated exceptional efficacy as corrosion inhibitors.[3][4][5] The protective capacity of CTPPB is attributed to its unique molecular structure, featuring:

  • Aromatic Rings (Phenyl Groups): The multiple π-electrons in the phenyl rings facilitate strong adsorption onto the steel surface.

  • Phosphonium Cation: The positively charged phosphorus atom can interact with the negatively charged steel surface in acidic solutions (due to the adsorption of anions like Cl⁻).

  • Cinnamyl Group: This group provides additional π-electrons and a larger surface area for enhanced adsorption.

  • Bromide Anion: The counter-ion can also play a role in the overall inhibition mechanism.

This combination of features allows CTPPB to form a protective molecular film on the mild steel surface, acting as a barrier to the corrosive environment.

Mechanism of Corrosion Inhibition

The inhibitory action of CTPPB on mild steel in an acidic medium is a complex process involving the adsorption of inhibitor molecules onto the metal surface. This adsorption can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged inhibitor molecule (phosphonium cation) and the charged metal surface. This type of adsorption is generally weaker and can be influenced by temperature.[1][6]

  • Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the d-orbitals of the iron atoms on the mild steel surface, forming a coordinate covalent bond.[1][3] The π-electrons of the aromatic rings and the cinnamyl group in CTPPB are particularly important for this type of interaction.

Typically, the adsorption of quaternary phosphonium salts like CTPPB on a mild steel surface is a combination of both physisorption and chemisorption.[1][3] This leads to the formation of a stable, protective film that impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. Consequently, CTPPB functions as a mixed-type inhibitor .[3][7]

cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Steel-Solution Interface cluster_steel Mild Steel CTPPB CTPPB Molecules Adsorbed_CTPPB Adsorbed CTPPB Film CTPPB->Adsorbed_CTPPB Adsorption (Physisorption & Chemisorption) H_plus H⁺ Ions Cathodic_Site Cathodic Site (2H⁺ + 2e⁻ → H₂) H_plus->Cathodic_Site Reduced Cl_minus Cl⁻ Ions Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Cl_minus->Anodic_Site Accelerates Corrosion Adsorbed_CTPPB->Anodic_Site Blocks Anodic Reaction Adsorbed_CTPPB->Cathodic_Site Blocks Cathodic Reaction Mild_Steel Fe Surface

Caption: Corrosion Inhibition Mechanism of CTPPB on Mild Steel.

Experimental Evaluation of CTPPB

A multi-faceted approach is essential for the comprehensive evaluation of CTPPB as a corrosion inhibitor. The following protocols outline the key experimental techniques.

Materials and Preparation
  • Mild Steel Coupons: Use mild steel coupons of a known composition (e.g., C: 0.13%, Mn: 0.39%, Si: 0.18%, S: 0.04%, P: 0.40%, and remainder Fe).[8] For weight loss studies, coupons of a specific dimension (e.g., 3cm x 3cm x 0.6cm) are used.[8] For electrochemical studies, cylindrical rods embedded in a non-conductive resin (e.g., Araldite) with a defined exposed surface area (e.g., 0.5 cm²) are required.[8]

  • Surface Preparation: Prior to each experiment, the mild steel surface must be mechanically polished using a series of emery papers of decreasing grit size (e.g., 280, 400, 600, 800, and 1200 grades).[4] Following polishing, the coupons should be thoroughly washed with distilled water, degreased with a solvent like acetone, and dried.[4][9]

  • Corrosive Solution: Prepare the corrosive medium, typically 1 M HCl or 0.5 M H₂SO₄, by diluting the concentrated acid with distilled water.[1][10]

  • Inhibitor Solutions: Prepare a stock solution of CTPPB in the corrosive medium. Subsequent concentrations are prepared by serial dilution.

Protocol 1: Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Procedure:

  • Prepare and weigh the mild steel coupons accurately using an analytical balance.[10]

  • Immerse the coupons in beakers containing the corrosive solution with and without various concentrations of CTPPB.

  • Maintain the beakers in a thermostat-controlled water bath at a specific temperature (e.g., 303 K) for a set duration (e.g., 6, 12, or 24 hours).[10][11]

  • After the immersion period, retrieve the coupons, wash them with distilled water, clean them with a soft brush to remove any corrosion products, rinse with acetone, and dry.[10]

  • Reweigh the coupons accurately.

  • Perform all experiments in triplicate to ensure reproducibility, and report the average weight loss.[10]

Data Analysis:

  • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where ΔW is the average weight loss in milligrams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

  • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[11]

  • Surface Coverage (θ): θ = (CR₀ - CRᵢ) / CR₀

CTPPB Conc. (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (θ)
0 (Blank)ValueValue--
100ValueValueValueValue
200ValueValueValueValue
300ValueValueValueValue
400ValueValueValueValue
Caption: Example Table for Summarizing Weight Loss Data.
Protocol 2: Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These experiments are typically conducted using a three-electrode electrochemical cell with the mild steel coupon as the working electrode, a platinum mesh as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[9][12][13]

Workflow:

cluster_prep Preparation cluster_exp Electrochemical Testing cluster_analysis Data Analysis Prep_Electrode Prepare Working Electrode (Polish, Clean, Dry) Stabilize_OCP Stabilize Open Circuit Potential (OCP) for ~30-60 min Prep_Electrode->Stabilize_OCP Prep_Solution Prepare Corrosive Solution (with/without CTPPB) Prep_Solution->Stabilize_OCP Run_EIS Electrochemical Impedance Spectroscopy (EIS) Stabilize_OCP->Run_EIS Run_PDP Potentiodynamic Polarization (PDP) Run_EIS->Run_PDP Analyze_EIS Fit EIS data to Equivalent Circuit Model (e.g., Randles circuit) Run_EIS->Analyze_EIS Analyze_PDP Extract Corrosion Parameters (Icorr, Ecorr, Tafel Slopes) Run_PDP->Analyze_PDP Calculate_IE Calculate Inhibition Efficiency (IE%) Analyze_EIS->Calculate_IE Analyze_PDP->Calculate_IE

Caption: Experimental Workflow for Electrochemical Measurements.

A. Potentiodynamic Polarization (PDP):

  • After stabilizing the open-circuit potential (OCP) for approximately 30-60 minutes, perform the polarization scan.[9][12]

  • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 or 1 mV/s).[12][13]

  • Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).

Data Analysis:

  • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[12]

  • The shifts in the anodic (βa) and cathodic (βc) Tafel slopes and the corrosion potential (Ecorr) indicate the type of inhibition (anodic, cathodic, or mixed).[14] For a mixed-type inhibitor like CTPPB, both branches of the polarization curve will be suppressed.[4]

CTPPB Conc. (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)IE (%)
0 (Blank)ValueValueValueValue-
0.01ValueValueValueValueValue
0.05ValueValueValueValueValue
0.10ValueValueValueValueValue
Caption: Example Table for Summarizing Potentiodynamic Polarization Data.

B. Electrochemical Impedance Spectroscopy (EIS):

  • Perform EIS measurements at the OCP.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[9][15]

  • Plot the impedance data as Nyquist and Bode plots.

Data Analysis:

  • The Nyquist plot for mild steel in acidic solution typically shows a depressed semicircle, which is characteristic of a charge transfer process.[15]

  • Fit the EIS data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract parameters like the solution resistance (Rs) and the charge transfer resistance (Rct).

  • The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger Rct value indicates a slower corrosion process and higher inhibition efficiency.

  • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[16]

CTPPB Conc. (mM)Rct (Ω·cm²)Cdl (µF/cm²)IE (%)
0 (Blank)ValueValue-
0.01ValueValueValue
0.05ValueValueValue
0.10ValueValueValue
Caption: Example Table for Summarizing EIS Data.
Protocol 3: Surface Analysis

Surface analysis techniques provide visual confirmation of the protective film formation.

Procedure:

  • Immerse mild steel coupons in the corrosive solution with and without an optimal concentration of CTPPB for a specified period (e.g., 6 hours).[3]

  • After immersion, remove the coupons, rinse gently with distilled water, and dry.

  • Analyze the surface morphology using Scanning Electron Microscopy (SEM).

Expected Observations:

  • The SEM image of the coupon immersed in the uninhibited acid will show a rough, severely corroded surface.[3]

  • In contrast, the coupon protected by CTPPB will exhibit a much smoother surface, indicating the formation of a protective inhibitor film.[3]

Adsorption Isotherm and Thermodynamic Studies

To understand the interaction between CTPPB and the mild steel surface, it is crucial to determine the adsorption isotherm that best fits the experimental data.

Procedure:

  • Use the surface coverage (θ) values obtained from weight loss or electrochemical measurements at different inhibitor concentrations (C).

  • Plot C/θ versus C. A linear relationship suggests that the adsorption follows the Langmuir adsorption isotherm.[6]

Data Analysis:

  • Langmuir Adsorption Isotherm: C/θ = 1/K_ads + C where K_ads is the equilibrium constant of the adsorption process.

  • The standard free energy of adsorption (ΔG°ads) can be calculated using the equation: ΔG°_ads = -RT ln(55.5 K_ads) where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.[17]

  • The value of ΔG°_ads provides insight into the mechanism of adsorption. Values around -20 kJ/mol or less negative are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption.[6] Values between -20 and -40 kJ/mol indicate a mixed mode of adsorption.[1]

Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to correlate the molecular structure of CTPPB with its inhibition efficiency.[18] These calculations can provide insights into:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): Higher EHOMO values indicate a greater tendency of the molecule to donate electrons to the vacant d-orbitals of iron, leading to better inhibition.[1][19]

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower ELUMO values suggest a greater ability of the molecule to accept electrons from the iron atoms.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule.[18]

  • Dipole Moment (μ): A higher dipole moment may favor the accumulation of the inhibitor on the metal surface.[20]

Conclusion and Future Perspectives

Cinnamyltriphenylphosphonium bromide is a promising corrosion inhibitor for mild steel in acidic environments. Its efficacy stems from its ability to adsorb onto the steel surface through a combination of physisorption and chemisorption, forming a protective barrier that impedes both anodic and cathodic reactions. The experimental protocols detailed in this guide provide a robust framework for evaluating its performance and understanding its mechanism of action.

Future research could focus on synergistic effects by combining CTPPB with other compounds, its performance in different corrosive media, and its long-term stability under industrial conditions.

References

  • Antibacterial Corrosion Inhibitor for the Protection of Mild Steel in 1 M HCl Solution.
  • Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium. MDPI.
  • Langmuir adsorption isotherm for P2 on the mild steel surface.
  • Potentiodynamic polarization plots of X-60 mild steel in 1 M HCl solution at 25 °C in the absence and presence of different concentrations of (a) DDPB, (b) TDPB and (c) DDBPB.
  • Quantum chemical calculations of the studied inhibitor P1 at...
  • Inhibitive Effect of Cetyltriphenylphosphonium Bromide on C-steel Corrosion in HCl Solution. International Journal of Electrochemical Science.
  • Evaluating the Impact of Key Variables on Inhibitor Functionality Under Droplet Conditions. [Source Not Available].
  • Langmuir adsorption isotherm model of the mild steel surface of all inhibitors in 1 M HCl.
  • Sustainable corrosion prevention of mild steel in acidic media with Rumex Nepalensis herb extract. PMC.
  • shows the variation of weight loss of mild steel with time for the...
  • Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. JETIR.org.
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research.
  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI.
  • Inhibitive Effect of Cetyltriphenylphosphonium Bromide on C-steel Corrosion in HCl Solution.
  • Study of Corrosion of Mild Steel in Propyl Triphenyl Phosphonium Bromide/Sulfuric Acid Solution by Conventional Weight Loss and Electrochemical Methods.
  • Evaluation of the Electrochemical Impedance Measurement of Mild Steel Corrosion in an Acidic Medium, in the Presence of Quaternary Ammonium Bromides.
  • Electrochemical impedance spectroscopy parameters for mild steel in 1...
  • Evaluation of Corrosion Inhibition of Mild Steel: Chemically Polymerized PpAP/ Al2O3 Composite in the Presence of Anionic Surfac.
  • Recent Natural Corrosion Inhibitors for Mild Steel: An Overview.
  • Inhibition of mild steel corrosion in 3.5% NaCl medium using 1-butyl-3-methylimidazolium chloride. IJISET.
  • Effect of Cetyl Pyridinium Chloride on Corrosion Inhibition Properties of Mild Steel in Acidic Medium. Preprints.org.
  • Assessment of The Green Corrosion Inhibition Performances of Thymus Algeriensis Microwave-Assisted Extracts on Mild Steel in Acid Solution. Analytical and Bioanalytical Electrochemistry.
  • Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach. MDPI.
  • CORROSION INHIBITION OF STEEL IN MARINE ENVIRONMENT USING AMINO AMIDE DERIVED FROM PET PLASTIC WASTE. [Source Not Available].

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Preparation of Phosphonium Ylides from Cinnamyltriphenylphosphonium Bromide: A Detailed Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the generation of phosphonium ylides from cinnamyltriphenylphosphonium bromide and their subsequent application in the Wittig reaction. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of ylide formation, the nuances of handling stabilized ylides, and provide a step-by-step protocol for the synthesis of conjugated dienes, a valuable structural motif in medicinal chemistry and materials science.

Introduction: The Power of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2][3] At the heart of this transformation is the phosphonium ylide, a dipolar species that reacts with aldehydes and ketones to yield an alkene and triphenylphosphine oxide.[4][5][6] The exceptional utility of the Wittig reaction stems from its ability to form the double bond with high regioselectivity, a feature not always achievable with traditional elimination reactions.

Cinnamyltriphenylphosphonium bromide is a precursor to a "stabilized" ylide. The negative charge on the α-carbon of the corresponding ylide is delocalized through conjugation with the adjacent phenyl ring, rendering it more stable and less reactive than non-stabilized ylides.[2] This stability influences the stereochemical outcome of the Wittig reaction, typically favoring the formation of the (E)-alkene.[2]

This guide will focus on the practical aspects of generating the cinnamyltriphenylphosphonium ylide and its in situ reaction with an aldehyde to synthesize a conjugated diene system.

Mechanistic Overview

The overall process can be conceptually divided into two key stages: the formation of the phosphonium ylide and the Wittig reaction itself.

Ylide Formation

The generation of the phosphonium ylide involves the deprotonation of the acidic α-proton of the cinnamyltriphenylphosphonium bromide using a strong base. The positive charge on the phosphorus atom enhances the acidity of the adjacent C-H bond, facilitating its removal.

G Phosphonium_Salt Cinnamyltriphenylphosphonium Bromide Ylide Phosphonium Ylide (Stabilized) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., LiOEt, NaH) Base->Ylide Byproduct1 Conjugate Acid of Base Ylide->Byproduct1 Byproduct2 Salt (e.g., LiBr) Ylide->Byproduct2

The Wittig Reaction Cascade

The generated ylide, a potent carbon nucleophile, readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This initial nucleophilic addition leads to the formation of a betaine intermediate, which subsequently undergoes ring closure to form a four-membered oxaphosphetane. The oxaphosphetane is unstable and collapses in an irreversible cycloreversion, yielding the desired alkene and the thermodynamically stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is a key driving force for the reaction.

G cluster_0 Wittig Reaction Ylide Phosphonium Ylide Carbonyl Aldehyde/Ketone Betaine Betaine Intermediate Oxaphosphetane Oxaphosphetane Alkene Alkene Product TPPO Triphenylphosphine Oxide (TPPO)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of trans,trans-1,4-diphenyl-1,3-butadiene via the Wittig reaction, adapted from a robust procedure.[7]

Materials and Equipment
Reagent/MaterialQuantityNotes
Cinnamyltriphenylphosphonium Bromide(See calculation)Starting phosphonium salt.
Benzaldehyde(See calculation)Carbonyl coupling partner.
Anhydrous Ethanol~300 mLReaction solvent. Must be dry.
Lithium Ethoxide in Ethanol (0.2 M)(See calculation)Base for ylide generation.
Deionized Water~700 mLFor work-up.
60% Ethanol (aq)~150 mLFor washing the product.
Round-bottom flask2 L
Magnetic stirrer and stir bar
Filtration apparatus (Büchner funnel)
Vacuum ovenFor drying the product.
Protocol: Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene

Step 1: Reagent Preparation and Reaction Setup

  • In a 2-liter round-bottom flask, dissolve 60.0 g (0.145 mole) of cinnamyltriphenylphosphonium chloride (the bromide salt can be used analogously) and 16.4 g (0.155 mole) of benzaldehyde in 200 mL of absolute ethanol.[7]

  • Begin stirring the solution at room temperature.

Causality Note: The use of absolute ethanol is crucial as the phosphonium ylide is a strong base and will be quenched by protic impurities like water. Benzaldehyde is used in a slight excess to ensure complete consumption of the phosphonium salt.

Step 2: Ylide Generation and Wittig Reaction

  • To the stirring solution, add 760 mL of 0.2 M lithium ethoxide in ethanol.[7] The addition of the base will generate the deep red-colored phosphonium ylide in situ.

  • Allow the reaction mixture to stand at room temperature for 30 minutes.[7] During this time, the ylide will react with the benzaldehyde, leading to a color change as the ylide is consumed.

Experimental Insight: The deep color of the ylide serves as a visual indicator of its formation. The subsequent fading of this color indicates the progress of the Wittig reaction.

Step 3: Product Isolation and Purification

  • After 30 minutes, add 700 mL of water to the reaction mixture to precipitate the crude product.[7]

  • Collect the colorless crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with 150 mL of 60% aqueous ethanol to remove any remaining impurities.[7]

  • Dry the product in a vacuum oven at 65°C to a constant weight.[7] The expected yield of trans,trans-1,4-diphenyl-1,3-butadiene is 17.9–19.9 g (60–67%).[7]

Troubleshooting and Byproduct Removal

A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[8][9] While the protocol above is designed to yield a crystalline product that can be purified by washing, residual TPPO can sometimes contaminate the final product.

  • Low Solubility of TPPO: TPPO is known to be poorly soluble in nonpolar solvents like hexanes, cyclohexane, or diethyl ether.[9][10][11] Suspending the crude product in one of these solvents and filtering can effectively remove the more soluble alkene product, leaving the TPPO behind.

  • Recrystallization: The desired alkene product can often be purified by recrystallization from a suitable solvent, such as ethanol.[1] The difference in solubility between the non-polar alkene and the more polar TPPO allows for their separation.

  • Chromatography-Free Precipitation: For larger scale syntheses, methods involving the precipitation of TPPO by forming complexes with metal salts like ZnCl₂ have been developed.[11]

Characterization of the Product

The synthesized trans,trans-1,4-diphenyl-1,3-butadiene can be characterized using standard analytical techniques.

  • Melting Point: The pure trans,trans-isomer has a reported melting point of 153-156°C.[7] A broad or depressed melting point may indicate the presence of impurities or other stereoisomers.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for C-H stretching of the alkene at approximately 3014 cm⁻¹ and aromatic C=C stretching around 1442-1490 cm⁻¹.[4][12]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum in CDCl₃ will show complex multiplets for the aromatic and vinylic protons in the range of 6.5-7.5 ppm.[4][13]

Safety Precautions

  • Cinnamyltriphenylphosphonium bromide: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Lithium ethoxide and other strong bases are corrosive and should be handled with care in a well-ventilated fume hood.

  • Solvents: Ethanol is flammable. Ensure all heating is done using a heating mantle and that there are no open flames.

Conclusion

The preparation of phosphonium ylides from cinnamyltriphenylphosphonium bromide provides a reliable entry into the synthesis of valuable conjugated diene systems. By understanding the underlying mechanism and employing robust experimental protocols, researchers can effectively utilize this powerful transformation in their synthetic endeavors. The key to a successful Wittig reaction lies in the careful control of reaction conditions, particularly the exclusion of moisture during ylide formation, and the implementation of appropriate purification strategies to remove the triphenylphosphine oxide byproduct.

References

  • Byrne, P. A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Experiment 41, 1,4-Diphenyl-1,3-Butadiene. (n.d.). Course Hero. Available at: [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Publications. Available at: [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Available at: [Link]

  • Removing Triphenylphosphine Oxide. (n.d.). Organometallics. Available at: [Link]

  • Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid. (2019). Google Patents.
  • trans,trans-1,4-Diphenyl-1,3-butadiene. (n.d.). SpectraBase. Available at: [Link]

  • McDonald, R. N., & Campbell, T. W. (1961). 1,4-diphenyl-1,3-butadiene. Organic Syntheses, 41, 31. Available at: [Link]

  • 1,4-Diphenyl-1,3-butadiene. (n.d.). NIST WebBook. Available at: [Link]

  • trans,trans-1,4-Diphenyl-1,3-butadiene. (n.d.). PubChem. Available at: [Link]

  • Experiment 7 - Preparation of 1,4-diphenyl-1,3-butadiene. (n.d.). WebAssign. Available at: [Link]

  • Solved 1,4-Diphenyl-1,3-butadiene Infrared Spectrum Report. (2023). Chegg.com. Available at: [Link]

  • 1,4-Diphenyl-1,3-butadiene. (n.d.). Merck Index. Available at: [Link]

  • Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Missouri-St. Louis. Available at: [Link]

  • 1,4-Diphenyl-1,3-Butadiene - CHEM 342L. (2021). YouTube. Available at: [Link]

  • Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. (n.d.). CDN. Available at: [Link]

  • Wittig Synthesis of 1,4-Diphenyl-1,3-Butadiene. (n.d.). Scribd. Available at: [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of California, Irvine. Available at: [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Wittig reaction. (n.d.). Wikipedia. Available at: [Link]

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Application Notes and Protocols for Phase Transfer Catalysis Using Cinnamyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Heterogeneous Reactions with Cinnamyltriphenylphosphonium Bromide

Phase Transfer Catalysis (PTC) emerges as a powerful and environmentally conscious methodology in modern organic synthesis, enabling reactions between reactants situated in immiscible phases.[1][2] This technique circumvents the need for expensive, and often hazardous, homogeneous solvents, leading to faster reaction rates, higher yields, and simplified product isolation.[1][3] At the heart of this technology are phase transfer catalysts, such as quaternary ammonium and phosphonium salts, which act as shuttles for reactive species across the phase boundary.[2]

Cinnamyltriphenylphosphonium bromide, a quaternary phosphonium salt, presents itself as a versatile and robust catalyst for a myriad of organic transformations. Its lipophilic triphenylphosphine and cinnamyl moieties facilitate the transport of anions from an aqueous or solid phase into an organic phase where the reaction ensues.[4] Phosphonium salts, in general, exhibit greater thermal stability compared to their ammonium counterparts, making them suitable for reactions requiring elevated temperatures.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical applications of cinnamyltriphenylphosphonium bromide in phase transfer catalysis.

The Engine of Biphasic Reactions: The Mechanism of Action

The efficacy of cinnamyltriphenylphosphonium bromide as a phase transfer catalyst is rooted in its ability to form a lipophilic ion pair with an inorganic anion. This process, often referred to as the "extraction mechanism," can be visualized as a catalytic cycle.[5]

The positively charged phosphorus atom of the cinnamyltriphenylphosphonium cation pairs with a reactive anion (e.g., hydroxide, cyanide, permanganate) present in the aqueous or solid phase. The bulky and nonpolar triphenylphosphine and cinnamyl groups shield the charge of the cation, rendering the resulting ion pair soluble in the organic phase.[4] Once in the organic medium, the anion is "naked" and highly reactive, readily participating in the desired chemical transformation with the organic substrate.[6] Upon completion of the reaction, the phosphonium cation, now paired with the leaving group, returns to the aqueous or solid phase to initiate another catalytic cycle.

Caption: The catalytic cycle of phase transfer catalysis using cinnamyltriphenylphosphonium bromide.

Applications in Organic Synthesis: Detailed Protocols

The following sections provide detailed, illustrative protocols for key organic transformations where cinnamyltriphenylphosphonium bromide is expected to serve as an effective phase transfer catalyst. These protocols are based on established methodologies for analogous phosphonium salts and are intended as a starting point for reaction optimization.

Oxidation of Alcohols to Carbonyl Compounds

The oxidation of alcohols is a fundamental transformation in organic synthesis. Phase transfer catalysis offers a mild and efficient method for this conversion, often utilizing oxidizing agents like potassium permanganate or chromate.[7][8]

Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol describes the oxidation of benzyl alcohol using potassium permanganate as the oxidant and cinnamyltriphenylphosphonium bromide as the phase transfer catalyst.

Materials:

  • Benzyl alcohol

  • Potassium permanganate (KMnO₄)

  • Cinnamyltriphenylphosphonium bromide

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite (NaHSO₃)

  • Magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl alcohol (1.0 eq) in dichloromethane.

  • In a separate beaker, prepare an aqueous solution of potassium permanganate (1.5 eq).

  • To the stirred solution of benzyl alcohol, add cinnamyltriphenylphosphonium bromide (0.05 eq).

  • Slowly add the aqueous potassium permanganate solution to the reaction mixture.

  • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The purple color of the permanganate will disappear as the reaction proceeds.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude benzaldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Outcome and Causality:

The cinnamyltriphenylphosphonium cation facilitates the transfer of the permanganate anion (MnO₄⁻) into the organic phase, where it oxidizes the benzyl alcohol to benzaldehyde. The vigorous stirring is crucial to maximize the interfacial area between the two phases, thereby increasing the rate of ion exchange and the overall reaction rate.

Illustrative Data for Oxidation of Various Alcohols:

SubstrateProductCatalyst Loading (mol%)Time (h)Yield (%)
Benzyl AlcoholBenzaldehyde52-485-95
Cinnamyl AlcoholCinnamaldehyde53-580-90
1-PhenylethanolAcetophenone54-675-85

Note: The data presented are representative values based on similar phase transfer catalyzed oxidation reactions and should be used as a guideline for optimization.

Synthesis of Epoxides from Alkenes

Epoxides are valuable synthetic intermediates due to their reactivity towards a wide range of nucleophiles.[9] Phase transfer catalysis provides a convenient route for the epoxidation of alkenes, often employing an in-situ generated oxidizing species.[4]

Protocol: Epoxidation of Styrene

This protocol outlines the epoxidation of styrene using hydrogen peroxide as the primary oxidant in a biphasic system catalyzed by cinnamyltriphenylphosphonium bromide.

Materials:

  • Styrene

  • Hydrogen peroxide (30% aqueous solution)

  • Cinnamyltriphenylphosphonium bromide

  • Tungsten(VI) oxide (WO₃) - as a co-catalyst

  • Toluene

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • To a round-bottom flask with a magnetic stirrer, add styrene (1.0 eq), toluene, and cinnamyltriphenylphosphonium bromide (0.02 eq).

  • In a separate container, prepare an aqueous solution of hydrogen peroxide (2.0 eq) and add tungsten(VI) oxide (0.01 eq).

  • Slowly add the aqueous phase to the vigorously stirred organic phase.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature and quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude styrene oxide.

  • Purify by vacuum distillation or column chromatography.

Causality and Optimization:

In this system, the tungstate species, formed in situ, is the active oxidizing agent. The phase transfer catalyst transports the tungstate and peroxide species into the organic phase to react with the alkene. The temperature is elevated to increase the reaction rate, but should be carefully controlled to prevent decomposition of the peroxide.

Caption: Experimental workflow for the PTC-mediated epoxidation of styrene.

C-Alkylation of Active Methylene Compounds

The formation of carbon-carbon bonds via the alkylation of active methylene compounds is a cornerstone of organic synthesis.[10] Phase transfer catalysis offers a mild and efficient alternative to traditional methods that often require strong, anhydrous bases.[11][12]

Protocol: Alkylation of Diethyl Malonate with Benzyl Bromide

This protocol details the mono-alkylation of diethyl malonate using benzyl bromide in a solid-liquid PTC system.

Materials:

  • Diethyl malonate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Cinnamyltriphenylphosphonium bromide

  • Toluene

  • Distilled water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a reflux condenser and magnetic stirrer, add anhydrous potassium carbonate (2.0 eq), cinnamyltriphenylphosphonium bromide (0.05 eq), and toluene.

  • To this suspension, add diethyl malonate (1.0 eq) followed by benzyl bromide (1.1 eq).

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Mechanistic Insight:

The phase transfer catalyst facilitates the reaction between the solid potassium carbonate and diethyl malonate at the liquid-solid interface to generate the enolate anion. The lipophilic phosphonium enolate ion pair is then soluble in the toluene where it reacts with benzyl bromide.

Representative Data for Alkylation Reactions:

Active Methylene CompoundAlkylating AgentCatalyst Loading (mol%)Time (h)Yield (%)
Diethyl MalonateBenzyl Bromide54-680-90
Phenylacetonitrilen-Butyl Bromide56-875-85
AcetylacetoneAllyl Bromide53-585-95

Note: Yields are for mono-alkylated products and are representative of similar PTC systems.

Nucleophilic Substitution Reactions: Synthesis of Nitriles

The displacement of halides with nucleophiles is a fundamental SN2 reaction. Phase transfer catalysis is particularly effective for reactions involving anionic nucleophiles like cyanide, which have poor solubility in organic solvents.[2][6]

Protocol: Synthesis of Benzyl Cyanide from Benzyl Chloride

This protocol describes the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide in a liquid-liquid PTC system.

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN)

  • Cinnamyltriphenylphosphonium bromide

  • Toluene

  • Distilled water

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • In a round-bottom flask with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide (1.5 eq) in water.

  • Add toluene to the aqueous solution, followed by benzyl chloride (1.0 eq) and cinnamyltriphenylphosphonium bromide (0.03 eq).

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by GC or TLC until the benzyl chloride is consumed.

  • Cool the reaction to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous calcium chloride.

  • Filter and remove the solvent by distillation.

  • Purify the resulting benzyl cyanide by vacuum distillation.

Role of the Catalyst:

The cinnamyltriphenylphosphonium cation pairs with the cyanide anion, transporting it into the toluene phase where it can readily displace the chloride from benzyl chloride in an SN2 reaction. The use of PTC dramatically accelerates this reaction, which would otherwise be extremely slow due to the insolubility of sodium cyanide in toluene.[6]

Conclusion and Future Outlook

Cinnamyltriphenylphosphonium bromide stands as a promising and versatile catalyst for a wide array of phase transfer-catalyzed reactions. Its phosphonium salt nature imparts thermal stability, while its lipophilic character ensures efficient transport of reactive anions across phase boundaries. The protocols outlined in this guide provide a solid foundation for the application of this catalyst in key organic transformations, contributing to the development of more efficient, economical, and environmentally friendly synthetic processes. Further exploration into the use of cinnamyltriphenylphosphonium bromide in asymmetric synthesis and polymerization reactions represents an exciting avenue for future research.

References

  • Phase-transfer catalyst - Wikipedia. [URL: https://en.wikipedia.
  • Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10578644/]
  • Alkylation of active methylene compounds | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/Alkylation-of-active-methylene-compounds_tbl1_228399724]
  • Substituted active methylene synthesis by alkylation. [URL: https://www.organic-chemistry.
  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions - MDPI. [URL: https://www.mdpi.com/1420-3049/20/4/6364]
  • US4754089A - Phase transfer catalysis - Google Patents. [URL: https://patents.google.
  • PTC Oxidation of Alcohols: Design of Experiments - IJERA. [URL: https://www.ijera.com/papers/Vol3_issue6/DI36200205.pdf]
  • cinnamyl bromide - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV5P0249]
  • (PDF) Alkylation of Active Methylene Compounds - ResearchGate. [URL: https://www.researchgate.
  • Phase Transfer Catalysis - NPTEL Archive. [URL: https://archive.nptel.ac.in/courses/103/106/103106092/]
  • Application of phase transfer catalyst in the synthesis of cyhalofop butyl - JOCPR. [URL: https://www.jocpr.com/articles/application-of-phase-transfer-catalyst-in-the-synthesis-of-cyhalofop-butyl.pdf]
  • 3 - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV5P1114]
  • (PDF) PTC Oxidation of Alcohols: Design of Experiments - ResearchGate. [URL: https://www.researchgate.
  • Nucleophilic Substitution Reactions. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/11%3A_Nucleophilic_Substitution_Reactions]
  • PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis - Studylib. [URL: https://studylib.net/doc/8181699/pcc-oxidation-of-alcohols--cinnamaldehyde-synthesis]
  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. [URL: https://core.ac.uk/download/pdf/217449553.pdf]
  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [URL: https://www.ptcorganics.
  • Epoxides by Cyclization of Halohydrins. [URL: https://www.chemistrysteps.
  • Experiment 2. Oxidation of an Alcohol (see Ege's: pp 515-519). [URL: https://studylib.net/doc/7841968/experiment-2.-oxidation-of-an-alcohol--see-ege-s--pp-515...-]
  • Industrial Phase-Transfer Catalysis. [URL: https://www.ptcinfo.com/PTC_Info_Center_Articles_files/PTC_Tip_18_Ibuprofen_Verapamil_Chlorpheniramine.pdf]
  • 15.7: Synthesis of Epoxides - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Ethers_Epoxides_and_Sulfides/15.07%3A_Synthesis_of_Epoxides]
  • Process Intensification Using Phase Transfer Catalysts - Research Publish Journals. [URL: https://www.researchpublish.
  • phase transfer catalysis (PTC) - OperaChem. [URL: https://www.operachem.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27199233/]
  • Synthesis of epoxides - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/epoxides.shtm]
  • Special Issue “Progress in Synthesis and Applications of Phosphorus-Containing Compounds” - MDPI. [URL: https://www.mdpi.com/2624-8548/5/2/25]
  • 7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/7%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.01%3A_Nucleophilic_Substitution_Reaction_Overview]
  • Pyridylphosphonium Salts as Alternatives to Cyanopyridines in Rad- ical-Radical Coupling Reactions - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751a1964187343e226127]
  • Formal Lab Report - Nucleophilic Substitution Reactions | PDF - Scribd. [URL: https://www.scribd.com/document/365516053/Formal-Lab-Report-Nucleophilic-Substitution-Reactions]
  • Aliphatic Nucleophilic Substitution - Dalal Institute. [URL: https://www.dalalinstitute.
  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. [URL: https://www.ptfarm.pl/pub/File/Farmacja%20Polska/2009/08-2009/07%20%20PTC%20in%20pharmaceutical.pdf]
  • Alcohol Oxidation Experiment | PDF | Aldehyde - Scribd. [URL: https://www.scribd.
  • Role of catalyst in organic synthesis - Curr Trends Pharm Pharm Chem. [URL: https://www.ctppc.com/abstract.php?
  • ChemInform Abstract: Acetonyltriphenylphosphonium Bromide in Organic Synthesis: An Extremely Efficient Catalyst for the Protection and Deprotection of Alcohols as Alkyl Vinyl Ethers - ResearchGate. [URL: https://www.researchgate.net/publication/227568160_ChemInform_Abstract_Acetonyltriphenylphosphonium_Bromide_in_Organic_Synthesis_An_Extremely_Efficient_Catalyst_for_the_Protection_and_Deprotection_of_Alcohols_as_Alkyl_Vinyl_Ethers]

Sources

Application Note: Recrystallization and Purification of Cinnamyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of Cinnamyltriphenylphosphonium bromide (CTPPB) , a critical Wittig reagent precursor used in the synthesis of conjugated dienes and stilbene derivatives. While commercial synthesis typically involves the quaternization of triphenylphosphine with cinnamyl bromide, crude products often contain unreacted phosphines, phosphine oxides, and residual solvents. This guide provides a robust, dual-methodology approach for purification: a Solvent/Anti-Solvent Precipitation for bulk cleanup and a Thermal Recrystallization for high-purity analytical standards.

Chemical Identity & Properties

PropertySpecification
Chemical Name Cinnamyltriphenylphosphonium bromide
CAS Number 7310-74-9
Molecular Formula

Molecular Weight 459.37 g/mol
Appearance White to off-white crystalline powder
Melting Point 244°C – 258°C (Decomposition) [1, 2]
Solubility (High) Dichloromethane (DCM), Chloroform, Ethanol, Methanol
Solubility (Low/Insoluble) Diethyl Ether, Hexanes, Ethyl Acetate (Cold), Benzene

Pre-Purification Analysis & Safety

Impurity Profile

Before initiating recrystallization, understand the impurities likely to be present:

  • Triphenylphosphine (TPP): Unreacted starting material. Soluble in non-polar solvents (Hexanes/Ether).

  • Triphenylphosphine Oxide (TPPO): Byproduct of oxidation. Highly soluble in alcohols; moderately soluble in hot toluene.

  • Cinnamyl Bromide: Lachrymator and vesicant. Handle with extreme caution.

Safety Directives
  • Inhalation Hazard: Phosphonium salts are fine powders that can cause respiratory irritation. Use a powder containment hood.

  • Vesicant Risk: Residual cinnamyl bromide is a potent blistering agent. Double-glove (Nitrile) and use a face shield.

Method A: Solvent/Anti-Solvent Precipitation (Standard Protocol)

Objective: Rapid removal of non-polar impurities (TPP) and bulk purification. Yield: 85-95% Purity: >97%

Reagents
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ) - HPLC Grade.
    
  • Anti-Solvent: Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc) - Anhydrous.
    
Step-by-Step Protocol
  • Dissolution: Place the crude CTPPB (e.g., 10 g) in a 250 mL Erlenmeyer flask. Add the minimum amount of DCM (approx. 20–30 mL) at room temperature to fully dissolve the solid.

    • Note: If the solution is cloudy, filter through a Celite pad or sintered glass funnel to remove inorganic salts or dust.

  • Concentration: If excess solvent was used, concentrate the solution on a rotary evaporator until it becomes viscous but remains fluid.

  • Precipitation: Place the flask in an ice bath (

    
    ) with vigorous magnetic stirring.
    
  • Addition: Slowly add Diethyl Ether dropwise via an addition funnel.

    • Visual Cue: A white precipitate will form immediately. Continue addition until the supernatant remains clear and no further precipitation is observed (approx. ratio 1:5 DCM:Ether).

  • Digestion: Allow the suspension to stir at

    
     for 30 minutes. This "ages" the precipitate, preventing the formation of an oil.
    
  • Filtration: Collect the solid via vacuum filtration on a Buchner funnel.

  • Wash: Wash the filter cake with

    
     mL of cold Diethyl Ether to remove residual TPP.
    
  • Drying: Dry under high vacuum (

    
     mbar) at 
    
    
    
    for 4 hours.

Method B: Thermal Recrystallization (High Purity)

Objective: Removal of stubborn TPPO and preparation of analytical standards. Yield: 70-80% Purity: >99% (Suitable for crystallographic analysis)

Reagents
  • Solvent System: Ethanol (Absolute) / Ethyl Acetate (EtOAc).

  • Alternative: Isopropanol (IPA) can be used as a single solvent.

Step-by-Step Protocol
  • Saturation: Suspend crude CTPPB in Ethyl Acetate (10 mL per gram) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to a gentle reflux (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). The salt will likely not dissolve completely.
    
  • Co-Solvent Addition: Add Ethanol dropwise down the condenser while maintaining reflux. Add only enough Ethanol to achieve a clear, homogeneous solution.

    • Expert Insight: Avoid adding excess Ethanol. If a small amount of solid remains after significant addition, filter the hot solution rather than adding more solvent.

  • Cooling (Nucleation): Remove from heat and allow the flask to cool to room temperature slowly on a cork ring.

    • Do not disturb: Rapid cooling or agitation leads to oiling out.

  • Crystallization: Once at room temperature, move the flask to a

    
     refrigerator for 12 hours.
    
  • Isolation: Filter the white needles/prisms and wash with cold Ethyl Acetate.

Troubleshooting: "Oiling Out"

Phosphonium salts are notorious for separating as viscous oils rather than crystals, particularly if water is present or cooling is too rapid.

Mechanism: Impurities lower the melting point below the solvent's boiling point, causing the compound to separate as a liquid phase (oil) before it can crystallize.

Corrective Action (The "Trituration" Fix):

  • If an oil forms, decant the supernatant solvent.[1]

  • Add fresh anhydrous Diethyl Ether or Hexane to the oil.

  • Scratch the side of the flask vigorously with a glass rod while sonicating.

  • This mechanical stress induces nucleation, turning the oil into a solid. Re-attempt recrystallization with a more dilute solution.

Process Logic & Workflow (DOT Diagram)

RecrystallizationWorkflow Start Crude CTPPB (Contains TPP, TPPO, Bromide residues) Dissolve Dissolve in minimal DCM (Room Temp) Start->Dissolve Filter Filter Insolubles (Remove inorganic salts) Dissolve->Filter Precip Add Anti-Solvent (Ether) Dropwise at 0°C Filter->Precip CheckState Check Physical State Precip->CheckState Oil Oiling Out? CheckState->Oil Triturate Decant & Triturate with Ether/Sonication Oil->Triturate Yes Solidify Solid Precipitate Forms Oil->Solidify No (Suspension) Triturate->CheckState Collect Vacuum Filtration Solidify->Collect Wash Wash with Cold Ether (Removes TPP) Collect->Wash Dry Vacuum Dry (40°C, <1 mbar) Wash->Dry Final Pure CTPPB (MP: 244-258°C) Dry->Final

Figure 1: Decision tree for the purification of Cinnamyltriphenylphosphonium bromide, addressing the common issue of "oiling out."

Characterization & Validation

After drying, validate the purity using the following metrics:

Melting Point Analysis
  • Expected Range: 244°C – 258°C (Decomposition).

  • Note: A sharp melting point within this range indicates high purity. A range >5°C wide or <240°C suggests residual solvent or TPPO contamination.

Proton NMR ( NMR) Validation

Run in


. Look for these diagnostic signals:
  • 
     5.3 - 5.8 ppm (dd):  Characteristic doublet of doublets for the methylene protons (
    
    
    
    ) adjacent to the phosphorus. The coupling constant (
    
    
    ) is typically large (~14-16 Hz) [3].
  • 
     7.6 - 7.9 ppm (m):  Triphenylphosphine aromatic protons.
    
  • Absence of Impurities:

    • Absence of broad singlet at

      
       4.0-4.5 ppm (indicates removal of cinnamyl alcohol/bromide precursors).
      
    • Sharp integration ratio between the methylene protons (2H) and total aromatics (approx 20H).

References

  • TCI Chemicals. Product Specification: Cinnamyltriphenylphosphonium Bromide (CAS 7310-74-9).[2][3] Retrieved from .

  • ChemicalBook. Cinnamyltriphenylphosphonium bromide Properties and Melting Point. Retrieved from .

  • Royal Society of Chemistry. Supporting Information: Synthesis and Characterization of Phosphonium Salts. (General reference for NMR shifts of allylic phosphonium salts). Retrieved from .

  • ResearchGate. Discussion on Purification of Hygroscopic Phosphonium Salts. (Source of "Trituration" methodology). Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Cinnamyltriphenylphosphonium Bromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Golden Path" Protocol

This section outlines the optimized synthesis route designed to maximize yield (>85%) and minimize the common "oiling out" phenomenon. This protocol prioritizes crystallinity over speed, using non-polar solvent precipitation to drive the reaction to completion via Le Chatelier’s principle.

Reaction Overview
  • Transformation:

    
     Nucleophilic Substitution
    
  • Reagents: Cinnamyl Bromide (Electrophile) + Triphenylphosphine (Nucleophile)

  • Product: Cinnamyltriphenylphosphonium Bromide (CTPB)[1]

  • Key Constraint: Moisture sensitivity and hygroscopicity of the salt.[2]

Optimized Experimental Workflow
ParameterSpecificationRationale
Stoichiometry 1.0 : 1.0 (Equimolar)Excess

is difficult to remove from the salt without tedious chromatography. Equimolar amounts ensure cleaner precipitation.
Solvent Toluene or Xylene (Anhydrous)Non-polar aromatic solvents solubilize reactants but precipitate the polar ionic product, driving the equilibrium forward [1].
Concentration 0.5 M - 1.0 MHigh concentration favors faster kinetics (

) and efficient precipitation.
Temperature Reflux (

C)
Necessary to overcome activation energy, but avoid

C to prevent thermal isomerization or degradation [2].
Atmosphere Nitrogen (

) or Argon
Critical: Phosphines oxidize rapidly to Triphenylphosphine Oxide (TPPO) in air. TPPO is a "sticky" impurity that inhibits crystallization.
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with

    
    .
    
  • Dissolution: Add Triphenylphosphine (

    
    , 1.0 eq) and anhydrous Toluene (approx. 2-3 mL per mmol). Stir until fully dissolved.
    
  • Addition: Add Cinnamyl Bromide (1.0 eq) dropwise via syringe. Note: If the bromide is dark/aged, distil it first to remove

    
     and impurities.
    
  • Reaction: Heat to reflux (

    
    C) for 4–12 hours .
    
    • Visual Check: A white precipitate should begin forming within the first hour.

  • Workup (The "Anti-Oil" Method):

    • Cool the mixture slowly to Room Temperature (RT).

    • Do not immediately place in ice; rapid cooling traps impurities and causes oiling.

    • Once at RT, filter the white solid under vacuum/inert gas.

  • Purification:

    • Wash the filter cake

      
       with cold  Toluene (removes unreacted bromide) and 
      
      
      
      with Diethyl Ether (removes unreacted
      
      
      ).
    • Dry under high vacuum (

      
       mbar) for 6 hours to remove trace solvent.
      

Visualization: Reaction Logic & Mechanism

The following diagram illustrates the mechanistic pathway and the critical decision points for workup.

G Start Reagents: Cinnamyl Bromide + PPh3 Process Reflux (Toluene) 110°C, N2 atm Start->Process Inter Transition State (SN2 Attack) Process->Inter Kinetic Energy Impurity Side Product: Phosphine Oxide (TPPO) Process->Impurity O2 Leak (Oxidation) Product Product Precipitates (CTPB Solid) Inter->Product Precipitation (Driving Force)

Caption: Figure 1. Reaction pathway showing the SN2 mechanism and the critical risk of oxidation (TPPO formation) if inert atmosphere is breached.

Troubleshooting Guide (Symptom-Based)

Issue 1: "My product turned into a sticky oil/gum instead of a powder."

Severity: High (Most common failure mode) Cause: "Oiling out" occurs when the product separates as a liquid phase before crystallizing. This is often due to trace impurities (TPPO), residual solvent, or rapid cooling [3].

Corrective Actions:

  • The Trituration Fix: Decant the supernatant solvent. Add fresh Diethyl Ether or Hexane to the oil. Sonicate vigorously or scratch the flask walls with a glass rod. This mechanical agitation often induces crystallization.

  • The Seeding Trick: If you have any solid crystals from a previous batch (even a micro-amount), add them to the oil.

  • Solvent Swap: Dissolve the oil in a minimum amount of Acetonitrile (MeCN) or Chloroform . Add Ethyl Acetate dropwise until cloudy, then let it stand undisturbed in the freezer (

    
    C).
    
Issue 2: "The yield is low (<50%) after 12 hours."

Severity: Medium Cause: Steric hindrance or incomplete reaction.

Corrective Actions:

  • Check Reagent Quality: Cinnamyl bromide degrades. If it is not a clear liquid, it contains

    
     or polymerized material. Distill the starting material  before use.
    
  • Concentration: If the solution is too dilute, the reaction slows significantly. Increase concentration to

    
     M.
    
  • Time Extension: Some phosphonium salts require 24–48 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The salt will stay at the baseline;

    
     moves with the front.
    
Issue 3: "The product is yellow/orange (should be white)."

Severity: Low (Purity issue) Cause: Oxidation of


 or polymerization of the cinnamyl chain.

Corrective Actions:

  • Washing: Wash the solid thoroughly with Benzene (if safety permits) or Toluene to remove colored organic impurities.

  • Recrystallization: Recrystallize from Ethanol/Ether or Isopropanol . Dissolve in hot alcohol, cool, and precipitate with ether [4].

Advanced Troubleshooting Logic Tree

Use this flow to diagnose purification failures.

Troubleshooting Start Problem: Product is Oily/Impure Check1 Is it miscible in Ether? Start->Check1 Sol1 Wash with Ether (Removes PPh3) Check1->Sol1 Yes (Impurities) Check2 Does it crystallize with scratching? Check1->Check2 No (Product is the oil) Sol1->Check2 Sol2 Success: Filter & Dry Check2->Sol2 Yes Sol3 Dissolve in min. MeCN Precipitate w/ EtOAc Check2->Sol3 No (Stubborn Oil)

Caption: Figure 2. Decision tree for resolving "oiling out" issues during workup.

Frequently Asked Questions (FAQs)

Q: Can I use Acetonitrile (MeCN) instead of Toluene as the reaction solvent? A: Yes, MeCN accelerates the reaction due to its polarity. However, the product will not precipitate in MeCN, meaning you must evaporate the solvent to get a crude oil, which then requires the difficult trituration steps described above. Toluene is preferred because the product precipitates spontaneously, acting as a self-purification step [5].

Q: How do I store the synthesized salt? A: Cinnamyltriphenylphosphonium bromide is hygroscopic . Store it in a desiccator or under inert gas at room temperature. If it absorbs water, it becomes a gum and is difficult to weigh accurately.

Q: What are the characteristic NMR signals for verification? A:

  • 
     NMR:  Look for a singlet around 20–25 ppm . (Distinct from 
    
    
    
    at -6 ppm and TPPO at +29 ppm) [6].
  • 
     NMR:  The methylene protons (
    
    
    
    ) typically appear as a doublet (coupling with P) around 4.5–5.5 ppm .

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem Technical Support. "Strategies to prevent decomposition of phosphonium reagents." (Accessed Oct 2023).

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Fixes." .

  • ResearchGate Community. "How to recrystallize phosphonium salt?" (Field-proven techniques for solvent systems). .

  • Organic Syntheses. "Cinnamyl Bromide and related synthesis." Org.[3] Synth. Coll. Vol. 5, p.142.[3] .

  • Master Organic Chemistry. "The Wittig Reaction: Mechanism and Analysis." .

Sources

removing unreacted triphenylphosphine from Cinnamyltriphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-001-CIN Subject: Removal of Unreacted Triphenylphosphine (PPh


) from Cinnamyltriphenylphosphonium Bromide
Status:  Open
Priority:  High (Impurity affects stoichiometry of subsequent Wittig reactions)

Diagnostic & Triage: Do You Have a PPh Problem?

Before initiating purification, confirm the presence and nature of the impurity. Cinnamyltriphenylphosphonium bromide is a Wittig salt synthesized via S


2 reaction. The most common contaminants are unreacted Triphenylphosphine (PPh

) and Triphenylphosphine Oxide (TPPO).
The Validation Check (Tier 0)

Perform these checks to establish a baseline.

MethodWhat to Look ForInterpretation
TLC Stationary Phase: Silica GelMobile Phase: 10% EtOAc in HexanePPh

:
R

~0.6–0.8 (Moves near solvent front)Salt: R

= 0.0 (Stays at baseline)TPPO: R

~0.1–0.2 (if present)

P NMR
Solvent: CDCl

or DMSO-d

PPh

:
Signal at -6 ppm Product (Salt): Signal at ~22–25 ppm TPPO: Signal at ~29 ppm

Critical Note: If your


P NMR shows a peak at ~29 ppm, you have Triphenylphosphine Oxide (TPPO). The protocols below focus on PPh

, but Method 2 (Recrystallization) is effective for TPPO removal as well.

Troubleshooting Workflow

Use this logic flow to determine the correct protocol for your specific situation.

PurificationLogic Start Crude Cinnamyltriphenylphosphonium Bromide Check Diagnostic Check (TLC / 31P NMR) Start->Check ImpurityType Identify Impurity Check->ImpurityType PPh3 Unreacted PPh3 (-6 ppm) ImpurityType->PPh3 Major Impurity TPPO Oxide (TPPO) (~29 ppm) ImpurityType->TPPO Major Impurity State Physical State of Crude? PPh3->State Method2 PROTOCOL 2: Recrystallization (Solvent/Anti-solvent) TPPO->Method2 Harder to remove by wash Solid Solid / Powder State->Solid Dry Oil Sticky Oil / Gum State->Oil Wet/Gummy Method1 PROTOCOL 1: Trituration (Solvent Wash) Solid->Method1 Standard Path Oil->Method2 Need to reform lattice Method1->Check Re-verify Method2->Check Re-verify

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity type and physical state.

Resolution Protocols

Protocol 1: Trituration (The Solvent Wash)

Best for: Solid crude product containing PPh


.
Principle:  Solubility differential. PPh

is highly soluble in non-polar solvents (Ether, Toluene); the phosphonium salt is insoluble.

Reagents:

  • Diethyl Ether (Anhydrous preferred) OR Toluene.

  • Note: Toluene is better if the impurity level is very high.

Step-by-Step:

  • Preparation: Place the crude solid in a flask.

  • Suspension: Add diethyl ether (approx. 10 mL per gram of solid).

  • Agitation: Vigorously stir or sonicate the suspension for 15–20 minutes.

    • Why: This breaks up crystal aggregates, releasing trapped PPh

      
       into the solvent.
      
  • Filtration: Filter the solid using a sintered glass funnel (vacuum filtration).

  • Wash: Rinse the filter cake with two additional portions of cold ether.

  • Validation: Check the filtrate by TLC. If the filtrate still shows a strong PPh

    
     spot, repeat the wash.
    
Protocol 2: Recrystallization (The Lattice Reform)

Best for: Oily products, sticky gums, or stubborn TPPO contamination. Principle: Dissolving the salt breaks the amorphous "oil" structure. Adding an anti-solvent forces the salt to re-precipitate in an ordered crystal lattice, excluding impurities.

Solvent System:

  • Solvent (Good): Dichloromethane (DCM) or Chloroform (CHCl

    
    ).
    
  • Anti-Solvent (Bad): Diethyl Ether or Hexane.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of DCM at room temperature.

    • Tip: Add DCM dropwise until the solution is clear. Do not use excess.

  • Precipitation: Slowly add Diethyl Ether (or Hexane) to the stirring DCM solution until a persistent cloudiness (turbidity) appears.

  • Crystal Growth:

    • Option A (Fast): Continue adding ether until the solid precipitates fully. Filter.

    • Option B (High Purity): Stop at the "cloudy" point. Place the flask in the fridge (4°C) or freezer. Let crystals grow overnight.

  • Collection: Filter the white crystals and wash with cold ether. Dry under high vacuum.

Common Issues & FAQ

Q: My product "oiled out" (turned into a sticky goo) instead of crystallizing. What happened? A: This is common with cinnamyl salts due to the lipophilic chain. It happens when the anti-solvent is added too fast or the concentration is too high.

  • The Fix: Stop adding anti-solvent. Add a seed crystal (if available) or scratch the inside of the flask with a glass rod. If that fails, re-dissolve in a small amount of DCM and try again, adding the ether very slowly down the side of the flask. Sonication can also force the oil to solidify.

Q: Can I use water to wash away the PPh


? 
A:  Technically, yes, because PPh

is insoluble in water and the salt is soluble. However, we do not recommend this as a primary method for Cinnamyl salts.
  • Reason: Cinnamyltriphenylphosphonium bromide has a large lipophilic region. It may form emulsions or be difficult to dry completely. Water removal requires lyophilization or tedious azeotropic distillation. Stick to organic solvents (Protocol 1) for speed and efficiency.

Q: I still see a small PPh


 peak in NMR after washing. Does it matter? 
A:  It depends on your next step.
  • If you are doing a Wittig reaction : Small amounts of PPh

    
     (<5%) are usually tolerated because PPh
    
    
    
    is a byproduct of the Wittig reaction anyway. You can proceed.
  • If you are doing biological screening: You must purify further (Recrystallize).

References

  • Wittig Reaction Fundamentals & Salt Preparation

    • Maercker, A. Organic Reactions1965, 14, 270.
    • Vedejs, E.; Snoble, K. A. J. Journal of the American Chemical Society1973 , 95, 5778. Link

  • Solubility & Purification Data

    • Purification of Laboratory Chemicals (Armarego & Chai).
    • Org.[1][2][3][4][5] Synth. 1968 , 48,[5] 51. (Describes synthesis of Cinnamyl Bromide; notes PPh

      
       handling). Link
      
  • NMR Characterization: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. (Reference for P chemical shifts: PPh @ -6 ppm, R-PPh @ 20-30 ppm).

Sources

solvent effects on Cinnamyltriphenylphosphonium bromide corrosion inhibition efficiency

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific application of Cinnamyltriphenylphosphonium Bromide (CTPPB) as a corrosion inhibitor. It focuses on the critical, often overlooked variable of solvent effects—both in terms of the corrosive medium (electrolyte) and the delivery solvent used to introduce the inhibitor.

Topic: Solvent Effects & Efficiency Optimization

Status: Active | Tier: Level 3 (Research & Development)

Executive Summary: The CTPPB Mechanism

Cinnamyltriphenylphosphonium bromide (CTPPB) is a Quaternary Phosphonium Salt (QPS). Unlike simple amines, its inhibition efficiency is driven by two distinct solvent-dependent mechanisms:

  • Electrostatic Interaction (Physisorption): The positive phosphonium center (

    
    ) is attracted to the metal surface, which is often negatively charged due to adsorbed anions (e.g., 
    
    
    
    in HCl).
  • 
    -Electron Donation (Chemisorption):  The cinnamyl tail (conjugated double bond + phenyl ring) and the three phenyl groups on the phosphorus atom donate 
    
    
    
    -electrons to the metal's empty d-orbitals.

Critical Insight: The solvent dictates the ionization of the CTPPB and the competitive adsorption between solvent molecules and the inhibitor.

Troubleshooting Guides

Guide A: Solubility & Stock Solution Preparation

Issue: User reports "cloudiness" or "precipitation" upon adding CTPPB to the acid media, leading to erratic inhibition efficiency.

Root Cause: CTPPB is a bulky, hydrophobic salt. While soluble in polar organic solvents, its solubility in aqueous acidic media (like 1M HCl) decreases significantly as ionic strength increases (Salting-out effect).

Troubleshooting Workflow:

SymptomDiagnosisCorrective Action
Immediate Precipitation Hydrophobic repulsion dominates.Pre-dissolve: Dissolve CTPPB in a minimal volume of Ethanol (EtOH) or Acetone before adding to the acid. Maintain organic co-solvent <5% v/v to avoid altering the acid's corrosivity.
Cloudiness over time Temperature drop or saturation.Sonication: Sonicate the stock solution for 10 mins. Ensure the working temperature is

25°C.
Low Efficiency (<60%) Micelle formation (Critical Micelle Concentration - CMC).Check Concentration: If conc. > CMC, molecules aggregate rather than adsorb. Test a concentration range (

to

M) to find the isotherm plateau.
Guide B: Solvent Effect on Inhibition Efficiency (Medium Selection)

Issue: User observes high efficiency in HCl but poor performance in


 or 

.

Technical Explanation: The solvent anion plays a synergistic role.

  • HCl (Chloride Ions):

    
     ions specifically adsorb onto the mild steel surface, creating a negative dipole. The cationic CTPPB (
    
    
    
    ) is electrostatically attracted to this negative layer ("Co-adsorption").
  • 
     (Sulfate Ions): 
    
    
    
    is bulkier and less specifically adsorbed than
    
    
    . The electrostatic bridge is weaker, reducing physisorption.

Optimization Table:

Solvent (Medium)Expected EfficiencyMechanism NoteRecommendation
1.0 M HCl High (90-98%) Strong Synergism (

bridge).
Preferred Medium. Ideal for CTPPB.
0.5 M

Moderate (70-85%) Weak Synergism.Add KI (Potassium Iodide) .

ions adsorb strongly, creating a bridge for CTPPB (Synergistic Enhancement).
1.0 M

Low/Unstable Oxidizing environment.Avoid. Nitric acid may oxidize the cinnamyl double bond, degrading the inhibitor.

Visualizing the Mechanism

The following diagram illustrates the solvent-mediated adsorption pathway of CTPPB on mild steel in an HCl environment.

CTPPB_Adsorption cluster_solution Bulk Solution (Solvent: H2O/HCl) cluster_interface Metal-Solution Interface CTPPB CTPPB Molecule (Dissolved) Ionization Ionization (R4P+ + Br-) CTPPB->Ionization Solvation Physisorption Physisorption (Electrostatic Attraction) Ionization->Physisorption Migration Cl_Adsorb Cl- Specific Adsorption (Synergistic Bridge) Cl_Adsorb->Physisorption Creates (-) Surface Charge Chemisorption Chemisorption (Pi-Electron Donation) Physisorption->Chemisorption Surface Stabilization Metal Mild Steel Surface (Fe) Chemisorption->Metal Blocking Active Sites

Caption: Figure 1. Synergistic adsorption mechanism of CTPPB in HCl media. Chloride ions facilitate the initial physisorption of the cationic phosphonium head.

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Ethanol as a co-solvent? A: Yes, but be cautious. Methanol is more polar than ethanol. While it dissolves CTPPB well, highly polar solvents can stabilize the inhibitor in the bulk solution too well, reducing its drive to push out of solution and adsorb onto the metal (Thermodynamic solubility vs. Adsorption). Ethanol is generally preferred as it strikes a better balance.

Q2: How does temperature affect the solvent-inhibitor interaction? A: As temperature increases (>40°C), two detrimental solvent effects occur:

  • Desorption: The physical adsorption bond (Electrostatic) weakens.

  • Solvent Mobility: Water molecules become more energetic and compete more aggressively for surface sites. Recommendation: For high-temp applications (>60°C), increase CTPPB concentration or add iodide ions (KI) to reinforce the adsorbed film.

Q3: Why does my Electrochemical Impedance Spectroscopy (EIS) show a "inductive loop" at low frequencies? A: This often indicates desorption of the inhibitor or surface roughening. It suggests the solvent is penetrating the inhibitor film. Fix: Ensure your CTPPB concentration is sufficient to maintain a compact monolayer. If using an organic co-solvent, ensure it hasn't evaporated during the test.

Standard Operating Protocol (SOP)

Experiment: Weight Loss Measurement with Solvent Correction

Objective: Determine Inhibition Efficiency (


) while correcting for co-solvent effects.

Materials:

  • Mild Steel Coupons (polished to mirror finish).

  • Solvent A: 1.0 M HCl (Aqueous).[1][2]

  • Solvent B: Ethanol (Co-solvent).

  • CTPPB (Solid).

Procedure:

  • Stock Preparation: Dissolve 0.5g CTPPB in 10 mL Ethanol.

  • Test Solution Prep: Add aliquots of Stock to 1.0 M HCl to achieve concentrations: 10, 50, 100, 500 ppm.

    • Control 1 (Blank): 1.0 M HCl only.

    • Control 2 (Solvent Blank): 1.0 M HCl + X mL Ethanol (equivalent to the highest inhibitor addition). Crucial step to rule out Ethanol's inhibition effect.

  • Immersion: Suspend weighed coupons in beakers for 6 hours at 25°C.

  • Cleaning: Remove, wash with distilled water, then acetone, dry, and re-weigh.

  • Calculation:

    
    
    Note: Use the weight loss from Control 2 (
    
    
    
    ) if the ethanol content is >1%.

References

  • Abd El Wanees, S., et al. (2016).[3] "Inhibitive Effect of Cetyltriphenylphosphonium Bromide on C-steel Corrosion in HCl Solution." International Journal of Electrochemical Science, 11, 9265–9281.[3]

  • Popova, A., et al. (2011). "Temperature effect on mild steel corrosion in acid media in presence of quaternary phosphonium salts." Corrosion Science, 53(5), 1770-1777.

  • Sigma-Aldrich. "Cinnamyltriphenylphosphonium bromide Product Specification."

  • Kharbouch, O., et al. (2020).[4] "Solvent effects and adsorption isotherms of organic corrosion inhibitors." Journal of Molecular Liquids, 305, 112836. (General reference for solvent thermodynamics in corrosion).

Sources

Technical Support Guide: Thermal Stability & Handling of Cinnamyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Thermal Profile

Cinnamyltriphenylphosphonium bromide (CAS: 7310-74-9) is a quaternary phosphonium salt primarily used as a Wittig reagent for synthesizing conjugated alkenes.[1] Its utility in drug development and materials science is high, but it possesses a narrow thermal processing window .

Unlike simple inorganic salts, this compound is thermodynamically unstable near its melting point. Overheating triggers irreversible dequaternization (degradation), releasing triphenylphosphine and volatile alkyl halides, which compromises reaction stoichiometry and introduces impurities.

Key Thermal Data
PropertyValue / RangeSource
Melting Point (

)
244 – 247 °C [1, 2]
Decomposition Onset (

)
> 250 °C (Immediate post-melt risk)[3]
Safe Drying Limit < 100 °C (Vacuum recommended)[4]
Hygroscopicity Moderate (Water accelerates degradation)[5]

Critical Warning: There is virtually no safe processing window in the molten state. The proximity of the melting point (


) to the decomposition temperature (

) means that holding the material in a molten phase for extended periods will result in rapid degradation.

Mechanism of Degradation

To troubleshoot effectively, you must understand why the compound fails. Thermal stress triggers two primary pathways:

  • Reverse Menschutkin Reaction (Thermal Dequaternization): At high temperatures, the bromide ion attacks the

    
    -carbon, reversing the synthesis reaction. This releases Triphenylphosphine (
    
    
    
    ) and Cinnamyl Bromide.[1]
  • Oxidative Degradation: In the presence of air/moisture at elevated temperatures,

    
     is rapidly oxidized to Triphenylphosphine Oxide (
    
    
    
    ), a thermodynamic sink that is difficult to remove.
Visualizing the Pathway

DegradationPathway cluster_0 Degradation Zone CTPB Cinnamyltriphenyl- phosphonium Bromide Heat Heat (>250°C) CTPB->Heat Thermal Stress PPh3 Triphenylphosphine (PPh3) Heat->PPh3 Reverse Alkylation CinBr Cinnamyl Bromide Heat->CinBr Oxide Triphenylphosphine Oxide (OPPh3) PPh3->Oxide Air/O2 Oxidation

Figure 1: Thermal degradation pathways of Cinnamyltriphenylphosphonium bromide. Note that Triphenylphosphine Oxide formation is irreversible.[1]

Troubleshooting Guide (Q&A)

Scenario A: Pre-Reaction Handling & Storage

Q1: I dried the powder in an oven at 120°C, and it turned from white to off-white/yellow. Is it still usable?

  • Diagnosis: Likely partial degradation.[1] While 120°C is below the melting point, surface oxidation or localized hotspots can trigger the formation of

    
     and conjugated byproducts (which are often yellow).
    
  • Action:

    • Perform a Melting Point Test . If the range has widened (e.g., 235–245°C instead of 244–247°C), the purity is compromised.

    • Recrystallization: If the color is light, recrystallize from ethanol/ether to remove impurities.

    • Prevention: Always dry under vacuum at < 80°C .[1] Vacuum lowers the boiling point of water, removing moisture without thermal stress.

Q2: The material has clumped together in the bottle. Can I grind it?

  • Diagnosis: Hygroscopic clumping.[1] The salt has absorbed ambient moisture.

  • Risk: Moisture acts as a nucleophile at high temperatures, facilitating hydrolysis to phosphine oxides.[1]

  • Action: Grind quickly in a dry environment (glovebox or low humidity room). Store in a desiccator. Do not heat to break clumps.[1]

Scenario B: Reaction & Synthesis

Q3: My Wittig reaction yield is lower than expected, and I see a large spot on TLC corresponding to Triphenylphosphine Oxide before the quench.

  • Diagnosis: The reagent degraded before reacting with your aldehyde/ketone.[1] This often happens if the phosphonium salt is heated in base without the substrate present, or if the reaction temperature was too high.

  • Action:

    • Protocol Check: Ensure the base (e.g., NaH, BuLi) is added at low temperature (0°C or -78°C) to form the ylide.

    • Ylide Stability: The cinnamyl ylide is semi-stabilized but can still degrade.[1] Do not reflux the salt alone.

    • Stoichiometry: Add a slight excess (1.1 - 1.2 eq) of the salt to account for minor thermal loss, but rely on low-temp ylide formation.

Q4: Can I use melt blending to disperse this salt into a polymer matrix?

  • Diagnosis: High risk.[1][2] Standard polymer melt processing often exceeds 200°C.

  • Action:

    • Check Polymer Tm: If the polymer melts >240°C, you cannot use this salt; it will decompose.

    • Residence Time: If processing at 230°C, keep residence time < 2 minutes.

    • Alternative: Use solution blending (solvent casting) instead of melt blending to avoid thermal spikes.[1]

Standard Operating Procedures (SOPs)

SOP-01: Thermal Characterization (TGA/DSC)

Use this protocol to validate the stability of a new batch.[1]

Objective: Determine the precise onset of degradation (


) and melting point (

).

Equipment: Thermogravimetric Analyzer (TGA) & Differential Scanning Calorimeter (DSC).[1][3]

  • Sample Prep: Weigh 5–10 mg of Cinnamyltriphenylphosphonium bromide into an alumina pan (TGA) or crimped aluminum pan (DSC).

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min. (Oxygen promotes premature oxidation).[1]
    
  • Ramp Rate: 10 °C/min.

  • Temperature Range: 30 °C to 600 °C.

  • Data Analysis:

    • 
       (DSC):  Look for a sharp endothermic peak around 244°C.[1]
      
    • 
       (TGA):  Identify the temperature at 1% or 5% weight loss.[1]
      
    • Interpretation: If

      
      , the material degrades before melting (common in impure salts).[1] If 
      
      
      
      , the processing window is zero.
SOP-02: Safe Drying Protocol
  • Place sample in a vacuum oven.

  • Set pressure to < 10 mbar.

  • Set temperature to 60°C .

  • Dry for 4–6 hours.

  • Backfill with Nitrogen or Argon before opening.

Decision Tree: Batch Validation

Use this logic flow to determine if your material is safe to use.

ValidationLogic Start Start: Inspect Batch Color Is color White? Start->Color MP_Check Check Melting Point Color->MP_Check Yes Recryst Recrystallize (Ethanol/Ether) Color->Recryst No (Yellow/Brown) Range Is MP 244-247°C? MP_Check->Range TGA_Check Run TGA (SOP-01) Range->TGA_Check Yes Range->Recryst No (Wide/Low) Loss Weight Loss < 1% at 150°C? TGA_Check->Loss Use Safe to Use Loss->Use Yes Discard Discard/Hazardous Waste Loss->Discard No (High Volatiles) Recryst->MP_Check Retest

Figure 2: Batch validation workflow for Cinnamyltriphenylphosphonium bromide.

References

  • PureSynth Research Chemicals. (2026).[1][4] Cinnamyltriphenylphosphonium Bromide 96.0% - Product Specification. Retrieved from [1]

  • ChemicalBook. (2025).[1] Allyltriphenylphosphonium bromide MSDS & Properties. (Homolog comparison). Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Cinnamyltriphenylphosphonium bromide.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet - Phosphonium Salts. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet - (1-Butyl)triphenylphosphonium bromide. Retrieved from [1]

(Note: Specific degradation temperatures for this exact salt are rarely published in open literature; values are derived from homologous series and standard phosphonium salt chemistry verified against available SDS data.)

Sources

pH stability range of Cinnamyltriphenylphosphonium bromide solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cinnamyltriphenylphosphonium Bromide (CTPPB) [1]

Topic: pH Stability & Handling Guide Document ID: TS-CTPPB-001 Last Updated: February 15, 2026[1]

Introduction: The Stability Paradox

Cinnamyltriphenylphosphonium bromide (CTPPB) is a lipophilic cation widely used in two distinct fields with opposing stability requirements:

  • Mitochondrial Biology: Used as a membrane-potential-dependent probe or delivery vector.[1] Requires stability in physiological media (pH 7.4).[1]

  • Organic Synthesis (Wittig): Used as a precursor to ylides.[1] Requires instability (deprotonation) in basic media (pH > 10) to function.[1]

This guide addresses the unintentional degradation of CTPPB, a common source of experimental failure in biological assays and stock solution storage.[1]

Module 1: pH Stability Matrix

The stability of CTPPB is binary: it is kinetically stable in acidic-to-neutral conditions but thermodynamically unstable in alkaline environments.[1]

pH RangeStability StatusChemical BehaviorRecommended Action
pH < 4.0 Highly Stable Protonation prevents nucleophilic attack.[1]Storage Condition. Ideal for long-term stock solutions.[1]
pH 4.0 – 7.0 Stable Negligible hydrolysis rates at room temperature.[1]Working Condition. Suitable for acute experiments (hours to days).[1]
pH 7.0 – 8.0 Meta-Stable Slow hydrolysis may occur over prolonged periods (>24h), especially at elevated temperatures (37°C).[1]Physiological Window. Prepare fresh. Do not store.
pH > 9.0 Unstable Rapid alkaline hydrolysis (P-C bond cleavage) or Ylide formation.[1]Reaction Only. Use only for in situ synthetic transformations.

Module 2: Mechanistic Insight (The "Why")[2][3]

To troubleshoot effectively, you must understand the competition between Deprotonation (desired for synthesis) and Hydrolysis (degradation).[1]

In the presence of a base (OH⁻), two pathways compete.[1] Because the cinnamyl group is allylic, the


-carbons are activated, but the phosphorus center is also highly electrophilic.[1]
Diagram 1: The Degradation vs. Activation Pathway[1]

CTPPB_Pathways CTPPB CTPPB Cation (Intact) Pentacoordinate Pentacoordinate Intermediate CTPPB->Pentacoordinate Nucleophilic Attack (OH-) Ylide Phosphonium Ylide (Reactive Species) CTPPB->Ylide Deprotonation (Alpha-H) (Reversible) Base Base / High pH (OH- or Alkoxide) TPPO Triphenylphosphine Oxide (Insoluble Precipitate) Pentacoordinate->TPPO Irreversible Collapse Hydrocarbon Allylbenzene / Propenylbenzene (Oil byproduct) Pentacoordinate->Hydrocarbon Expulsion

Figure 1: Mechanism of alkaline instability.[1] In aqueous base (pH > 9), the irreversible hydrolysis pathway (Red Arrow) often dominates over reversible ylide formation, leading to precipitation of Triphenylphosphine Oxide (TPPO).

Module 3: Troubleshooting Scenarios

Scenario A: "My stock solution turned cloudy."
  • Diagnosis: Alkaline Hydrolysis.[1][2][3][4]

  • Cause: Storage in a buffer with pH > 7, or contamination with trace detergents/bases.[1] The cloudiness is Triphenylphosphine Oxide (TPPO) , which is significantly less soluble in water than the parent salt.[1]

  • Verification: Check the solution pH. If > 7.5, the sample is compromised.[1]

  • Solution: Discard. Prepare new stock in 0.1% Acetic Acid or unbuffered ddH₂O (pH ~5.5).

Scenario B: "I see high toxicity in my control cells."
  • Diagnosis: Degradation Product Toxicity.[1]

  • Cause: If CTPPB degrades, it releases cinnamyl derivatives (reactive electrophiles) and TPPO.[1]

  • Verification: Run an HPLC trace (see Module 4). If the CTPPB peak area is reduced, degradation has occurred.[1]

  • Solution: Prepare working solutions immediately before addition to cells. Do not pre-incubate CTPPB in culture media (pH 7.[1]4) at 37°C for >4 hours before use.

Scenario C: "Low yield in Wittig Olefination."
  • Diagnosis: Competitive Hydrolysis.[1]

  • Cause: Using aqueous bases (NaOH/KOH) or "wet" organic solvents.[1] Water allows hydroxide to attack the phosphorus (Hydrolysis) rather than the base deprotonating the carbon (Ylide formation).[1]

  • Solution: Switch to anhydrous bases (e.g., NaH, LiHMDS, or NaOEt) in anhydrous solvents (THF, DCM) under inert atmosphere.[1]

Module 4: Validated Protocols

Protocol 1: Preparation of Stable Stock Solution (10 mM)
  • Solvent: Anhydrous DMSO or Ethanol (Preferred for biological use).[1]

  • Aqueous Alternative: If water is required, use ddH₂O acidified with HCl to pH 4.0.[1]

  • Storage: -20°C, protected from light.

  • Shelf Life: 6 months (Organic solvent) vs. 1 month (Aqueous).[1]

Protocol 2: HPLC Stability Check (Self-Validating System)

Use this protocol to verify the purity of your CTPPB before critical experiments.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent), 5 µm.[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 20% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Phenyl rings) and 210 nm .[1]

  • Expected Retention:

    • TPPO (Degradant): Elutes earlier (more polar P=O bond).[1]

    • CTPPB (Parent):[1] Elutes later (Lipophilic cation).[1]

  • Acceptance Criteria: Purity > 95%; TPPO peak < 2%.[1]

Module 5: Logic Flow for Experimental Design

Use this decision tree to determine the correct handling for your specific application.

Handling_Logic Start Start: Define Application AppType Application Type? Start->AppType Bio Biological / Mitochondrial AppType->Bio Targeting Synth Organic Synthesis (Wittig) AppType->Synth Reactivity Bio_Step1 Dissolve in DMSO (Stock) Bio->Bio_Step1 Synth_Step1 Use Anhydrous Solvent (THF) Synth->Synth_Step1 Bio_Step2 Dilute in Media (pH 7.4) IMMEDIATELY before use Bio_Step1->Bio_Step2 Bio_Warn Warning: Max stability ~24h at 37°C Bio_Step2->Bio_Warn Synth_Step2 Add Strong Base (NaH/LiHMDS) Synth_Step1->Synth_Step2 Synth_Check Check: Is solution yellow/orange? (Ylide formed) Synth_Step2->Synth_Check

Figure 2: Decision tree for solvent and buffer selection based on experimental intent.

FAQ: Frequently Asked Questions

Q: Can I autoclave CTPPB solutions? A: No. High temperature (121°C) combined with water will accelerate hydrolysis, even at neutral pH.[1] Sterilize by filtration (0.22 µm PTFE or Nylon filter) instead.[1]

Q: Why does the literature show different melting points for CTPPB? A: This often indicates hydrolysis.[1] Pure CTPPB has a sharp melting point (~188-190°C).[1] Samples contaminated with Triphenylphosphine oxide (TPPO) will show a depressed or broadened melting range.[1] Always check purity via HPLC or NMR (³¹P NMR is definitive: CTPPB ~22 ppm vs TPPO ~29 ppm).[1]

Q: Is the bromide counter-ion important for stability? A: The counter-ion (Bromide vs. Chloride) affects solubility but rarely affects chemical stability in solution.[1] However, Bromide can interfere with certain electrochemical measurements.[1] If anion exchange is necessary, perform it in acidic media to prevent degradation.[1]

References

  • Mechanism of Alkaline Hydrolysis

    • Byrne, P. A., & Gilheany, D. G. (2013).[1] The mechanism of phosphonium salt hydrolysis. Chemical Society Reviews, 42(16), 6670-6696.[1]

    • Context: Defines the nucleophilic attack on the phosphorus atom as the rate-determining step in high pH conditions.[1]

  • Mitochondrial Probe Stability

    • Murphy, M. P. (2008).[1] Targeting lipophilic cations to mitochondria.[1] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031.[1]

    • Context: Establishes the standard protocol of using DMSO stocks and minimizing exposure to aqueous buffers until the moment of experiment.
  • Wittig Reaction Conditions

    • Vedejs, E., & Peterson, M. J. (1994).[1] Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85.[1]

    • Context: details the requirement for anhydrous conditions to prevent hydrolysis of the ylide intermedi
  • General Phosphonium Salt Properties

    • PureSynth.[1][5] (n.d.). Cinnamyltriphenylphosphonium Bromide Safety Data & Properties.

    • Context: Confirmation of physical properties and storage recommendations (Room Temp/Desicc

Sources

Validation & Comparative

A Comparative Guide to Corrosion Inhibition: Phosphonium vs. Ammonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of phosphonium and ammonium salts as corrosion inhibitors. Designed for researchers and industry professionals, this document moves beyond surface-level comparisons to explore the underlying chemical principles, mechanistic differences, and performance metrics supported by experimental data. We will examine the causality behind their inhibitive actions and provide standardized protocols for empirical validation.

Introduction: The Imperative of Corrosion Control

Corrosion, the electrochemical degradation of a material, represents a significant global economic and safety challenge, particularly in industries such as oil and gas, chemical processing, and infrastructure.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions driving corrosion.[3] Among the most effective classes of organic inhibitors are cationic surfactants, specifically quaternary ammonium and phosphonium salts.[4][5] Their positively charged head groups are drawn to the cathodic sites on the metal surface, initiating the formation of a protective film. This guide will dissect the comparative efficacy and mechanisms of these two important classes of inhibitors.

Quaternary Ammonium Salts: The Industry Standard

Quaternary ammonium salts (QAS) are widely utilized as corrosion inhibitors due to their cost-effectiveness, ease of synthesis, and good performance across various conditions.[4]

Mechanism of Inhibition

The primary mechanism of QAS involves the electrostatic attraction between the positively charged quaternary nitrogen (N⁺) and the negatively charged metal surface (in acidic solutions). This leads to the adsorption of the inhibitor molecule.[4] The process can be described as:

  • Competitive Adsorption: In acidic media, the cationic QAS competes with hydrogen ions (H⁺) for adsorption sites on the metal surface. Due to their larger size and molecular weight, QAS ions are often preferentially adsorbed.[4]

  • Protective Film Formation: Once adsorbed, the non-polar alkyl or aryl chains of the QAS orient away from the metal surface, creating a hydrophobic (water-repelling) layer. This film acts as a physical barrier, hindering the diffusion of corrosive species (like H⁺ and Cl⁻) to the metal surface and preventing the dissolution of metal ions.[4]

  • Adsorption Isotherms: The adsorption process typically follows established models like the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the active sites of the metal.[3][6][7] The nature of this adsorption can be a combination of physisorption (electrostatic attraction) and chemisorption (involving charge sharing or covalent bonding).[7]

Performance Characteristics

QAS have demonstrated high inhibition efficiencies in various corrosive environments. For instance, a pyridine-based quaternary ammonium salt achieved an inhibition efficiency as high as 98.7% for N80 steel in a highly aggressive 5M HCl solution.[7] Another study on mild steel in 1M HCl using a newly synthesized diammonium salt reported efficiencies up to 77.85%.[6] Their performance is, however, highly dependent on the molecular structure, including the length of the alkyl chains and the presence of aromatic rings.

Quaternary Phosphonium Salts: The High-Performance Challenger

Quaternary phosphonium salts (QPS), analogous in structure to QAS but with a central phosphorus atom, have emerged as exceptionally effective corrosion inhibitors, often outperforming their ammonium counterparts, especially under harsh conditions.[8][9]

Mechanism of Inhibition

The inhibition mechanism of QPS is similar to QAS, involving adsorption onto the metal surface to form a protective barrier.[8] However, key differences in the central atom contribute to their enhanced performance:

  • Enhanced Adsorption: Phosphorus is in the third period of the periodic table, making it larger and more polarizable than nitrogen (second period). The P⁺ cation has a lower charge density and its vacant d-orbitals can accept electrons from the d-orbitals of iron atoms on the steel surface, leading to a stronger and more stable chemisorptive bond. The presence of bulky groups, such as phenyl rings, further enhances adsorption through π-electron interactions with the metal surface.[9]

  • Mixed-Type Inhibition: Like QAS, phosphonium salts typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[8][9] This is confirmed by electrochemical studies showing a reduction in both anodic and cathodic current densities.[8]

  • Durable Film Formation: The strong adsorption leads to a dense, stable, and highly protective film on the metal surface, providing excellent corrosion resistance.[9][10]

Performance Characteristics

Experimental data consistently show remarkable inhibition efficiencies for QPS. A study using hexadecyltriphenylphosphonium bromide (HPP) on mild steel in 1M HCl demonstrated an efficiency of up to 99.1% at a very low concentration of 0.07 mM.[8] Other phosphonium bromide derivatives have also been described as "excellent inhibitors" for mild steel in aggressive nitric acid environments.[9]

Comparative Analysis: Phosphonium vs. Ammonium Salts

While both salt types are effective, a direct comparison based on available literature highlights the superior potential of phosphonium salts. The primary distinction lies in the nature of the central heteroatom.

  • Electronegativity and Polarizability: Phosphorus is less electronegative and more polarizable than nitrogen. This allows for more effective electron donation from the inhibitor to the metal surface and back-donation from the metal's d-orbitals to the vacant d-orbitals of phosphorus, resulting in a stronger chemisorptive bond compared to the more electrostatic interaction typical of ammonium salts.

  • Steric Hindrance and Surface Coverage: The larger atomic radius of phosphorus and the common presence of bulky aryl groups (like triphenylphosphine derivatives) can lead to greater surface coverage per molecule. This creates a more formidable physical barrier against corrosive species.[9]

  • Efficiency at Low Concentrations: The stronger adsorption mechanism of phosphonium salts often translates to higher inhibition efficiencies at significantly lower concentrations compared to many ammonium salts, as seen with HPP achieving over 99% efficiency in the micromolar range.[8]

Quantitative Performance Data Summary

The following table summarizes performance data extracted from separate studies. Note that direct comparison is indicative, as experimental conditions (metal type, corrosive medium, temperature) vary between studies.

Inhibitor TypeCompound ExampleMetalMediumMax. Inhibition Efficiency (%)ConcentrationReference
Phosphonium Salt Hexadecyltriphenylphosphonium Bromide (HPP)Mild Steel1 M HCl99.1%0.07 mM[8]
Phosphonium Salt Benzyl Triphenylphosphonium BromideMild Steel1 M HNO₃Excellent (not quantified)N/A[9]
Ammonium Salt Pyridine Quaternary Ammonium SaltN80 Steel5 M HCl98.7%8 mM[7]
Ammonium Salt Cetyl Trimethyl Ammonium Bromide (CTAB)Carbon SteelH₂SO₄Good (mixed-type)N/A[3]
Ammonium Salt 1,4-Bis(dimethyl decyl)ethylene diammonium bromideMild Steel1 M HCl77.85%500 ppm (~1.0 mM)[6]

This data suggests that while both are effective, phosphonium salts can achieve near-complete protection at concentrations that can be orders of magnitude lower than their ammonium counterparts.

Visualizing the Mechanisms and Workflow

To better understand the processes, the following diagrams illustrate the inhibition mechanisms and a typical experimental validation workflow.

G cluster_anodic Anodic Reaction (Metal Dissolution) cluster_cathodic Cathodic Reaction (Hydrogen Evolution) cluster_inhibition Inhibition Action a1 Metal (Fe) a2 Metal Ions (Fe²⁺) a1->a2 Oxidation c1 Hydrogen Ions (2H⁺) c2 Hydrogen Gas (H₂) c1->c2 Reduction inhibitor Inhibitor Adsorption (Phosphonium / Ammonium Salt) block Protective Film Formation (Blocks Active Sites) inhibitor->block block->a1 Inhibits Anode block->c1 Inhibits Cathode

Caption: General mechanism of a mixed-type corrosion inhibitor.

Caption: Comparative adsorption of phosphonium and ammonium salts.

Standardized Experimental Protocols

To ensure trustworthy and reproducible results, the following self-validating protocols are described. These methods are standard in the field for evaluating corrosion inhibitor performance.

Protocol 1: Gravimetric (Weight Loss) Method

This method provides a direct measure of metal loss over time.

Objective: To determine the corrosion rate (CR) and inhibitor efficiency (IE%).

Methodology:

  • Coupon Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known surface area. Polish the surfaces with successive grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor. Conduct the tests at a constant temperature for a specified duration (e.g., 6 hours).

  • Cleaning: After immersion, retrieve the coupons. Remove corrosion products by scrubbing with a bristle brush in a solution containing pickling inhibitors, rinse with water and acetone, and dry.

  • Final Weighing: Accurately weigh the cleaned coupons.

  • Calculations:

    • Calculate weight loss (ΔW) = Initial Weight - Final Weight.

    • Calculate Corrosion Rate (CR) in mm/year.

    • Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] * 100, where ΔW_blank is the weight loss without inhibitor and ΔW_inhibitor is the weight loss with inhibitor.

Protocol 2: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into corrosion kinetics and inhibition mechanisms.

Objective: To determine corrosion current density (i_corr), corrosion potential (E_corr), and charge transfer resistance (R_ct) to evaluate inhibitor performance.

Apparatus: A potentiostat with a standard three-electrode cell: the metal sample as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).

Methodology:

  • Potentiodynamic Polarization (PDP):

    • Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting logarithm of current density versus potential (Tafel plot).

    • Extrapolate the linear cathodic and anodic portions of the curve back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[11]

    • Calculate IE% using: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100.

  • Electrochemical Impedance Spectroscopy (EIS):

    • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[11]

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge transfer resistance (R_ct).

    • A larger R_ct value indicates greater resistance to corrosion.

    • Calculate IE% using: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100.

G cluster_methods Evaluation Methods cluster_analysis Data Acquisition & Analysis start Start: Prepare Metal Coupons (Polish, Clean, Weigh) weight_loss Gravimetric Test: Immerse in Solution (with/without inhibitor) start->weight_loss electrochem Electrochemical Test: Place in 3-Electrode Cell start->electrochem weigh_again Clean & Reweigh Coupons weight_loss->weigh_again run_pdp Run Potentiodynamic Polarization (PDP) electrochem->run_pdp run_eis Run Electrochemical Impedance Spectroscopy (EIS) electrochem->run_eis calc_wl Calculate Weight Loss, Corrosion Rate & IE% weigh_again->calc_wl end End: Compare Inhibitor Performance calc_wl->end analyze_pdp Analyze Tafel Plot for i_corr run_pdp->analyze_pdp analyze_eis Analyze Nyquist Plot for R_ct run_eis->analyze_eis calc_ec Calculate IE% analyze_pdp->calc_ec analyze_eis->calc_ec calc_ec->end

Caption: Experimental workflow for inhibitor performance validation.

Conclusion and Future Outlook

Both quaternary ammonium and phosphonium salts are highly effective corrosion inhibitors. QAS remain a versatile and economical choice for many applications. However, the experimental evidence strongly suggests that QPS offer a significant performance advantage, particularly in terms of efficiency at low concentrations and likely durability in aggressive environments. This superiority is grounded in the fundamental chemical properties of phosphorus, which allows for stronger, more stable adsorption onto the metal surface.

For researchers and drug development professionals exploring applications where material integrity is paramount, the shift from ammonium to phosphonium-based inhibitors represents a promising strategy. Future research should focus on direct, side-by-side comparative studies under identical conditions and the synthesis of novel, environmentally benign phosphonium salts to further leverage their exceptional protective capabilities.

References

  • Corrosion Inhibitor - Quaternary Ammonium Compounds / Alfa Chemistry.

  • Corrosion inhibition efficiency of newly synthesized quaternary ammonium salt in 1M HCl - Online Publishing @ NIScPR.

  • Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium - MDPI.

  • Corrosion inhibition on mild steel by phosphonium salts in 1 M HNO3 aqueous medium - Griffith Research Online.

  • Quaternary ammonium salt as effective corrosion inhibitor for carbon steel dissolution in sulphuric acid media - Prime Scholars.

  • Investigation of Corrosion Inhibition of Quaternary Ammonium Salt on N80 Steel in 5M HCl Solution - SciSpace.

  • An Eco-Friendly Quaternary Ammonium Salt as a Corrosion Inhibitor for Carbon Steel in 5 M HCl Solution: Theoretical and Experimental Investigation - MDPI.

  • Corrosion Inhibition on Mild Steel by Phosphonium Salts in 1M HNO3 Aqueous Medium | Request PDF - ResearchGate.

  • Research on the corrosion inhibition performance and mechanism of pyrimidine quaternary ammonium salt - Emerald Publishing.

  • Electrochemical and Theoretical Studies on Amino Phosphonates as Efficient Corrosion Inhibitor for N80 Steel in Hydrochloric Acid.

  • Copper Corrosion Inhibition by a Quaternary Ammonium Salt-Assisted Benzotriazole.

  • An Eco-Friendly Quaternary Ammonium Salt as a Corrosion Inhibitor for Carbon Steel in 5 M HCl Solution: Theoretical and Experimental Investigation - PMC.

  • Corrosion inhibition on mild steel by phosphonium salts in 1 M HNO 3 aqueous medium.

  • An electrochemical study on the inhibiting action of some organic phosphonium compounds on the corrosion of mild steel in aerated acid solutions | Request PDF - ResearchGate.

  • Phosphonic Acids used as Corrosion Inhibitors-A Review.

  • Electrochemical Studies of Green Corrosion Inhibitors - Materials Research Forum.

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A Comparative Guide to the Elemental Analysis and Purity Determination of Cinnamyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, the Wittig reaction remains a cornerstone for olefination. The purity and integrity of the requisite phosphonium salt are paramount to achieving high yields and predictable stereoselectivity. This guide provides an in-depth technical comparison of analytical methodologies for cinnamyltriphenylphosphonium bromide (CTPB), a widely used Wittig reagent. We will explore a multi-faceted approach to its characterization, contrasting it with a common alternative, and provide detailed, field-proven experimental protocols.

Introduction to Cinnamyltriphenylphosphonium Bromide: A Key Reagent in Olefination

Cinnamyltriphenylphosphonium bromide (CTPB) is a quaternary phosphonium salt that serves as a precursor to the corresponding ylide in the Wittig reaction.[1] Its chemical structure, featuring a cinnamyl group attached to a triphenylphosphine moiety, makes it a valuable reagent for the synthesis of various alkenes.[1] The purity of CTPB is critical, as impurities can lead to side reactions, reduced yields, and difficulties in product purification.

Chemical Profile of Cinnamyltriphenylphosphonium Bromide:

PropertyValue
Chemical Formula C₂₇H₂₄BrP
Molecular Weight 459.37 g/mol [2]
Appearance White to off-white solid[1]
CAS Number 7310-74-9[2]

A Multi-Pronged Approach to Purity and Identity Confirmation

A comprehensive assessment of CTPB's purity and identity necessitates a combination of analytical techniques. No single method can provide a complete picture; therefore, a battery of tests is employed to ensure the material's quality.

Elemental Analysis: The Fundamental Composition

Elemental analysis is a destructive technique that provides the mass percentages of carbon, hydrogen, and other elements in a sample. For a pure sample of CTPB (C₂₇H₂₄BrP), the theoretical elemental composition is as follows:

ElementTheoretical Percentage (%)
Carbon (C)70.60
Hydrogen (H)5.27
Bromine (Br)17.40
Phosphorus (P)6.74

A deviation of more than ±0.4% from these theoretical values may indicate the presence of impurities or residual solvents.[3]

Spectroscopic Identification: Unveiling the Molecular Structure

Spectroscopic methods are indispensable for confirming the chemical structure of CTPB and identifying potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. The spectrum of CTPB is expected to show characteristic signals for the aromatic protons of the phenyl groups and the protons of the cinnamyl group.

    • ¹³C NMR: Reveals the carbon framework of the molecule.

    • ³¹P NMR: As an organophosphorus compound, ³¹P NMR is a highly specific technique for confirming the presence of the phosphonium phosphorus and detecting any phosphorus-containing impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of CTPB will exhibit characteristic absorption bands for the aromatic C-H bonds, the C=C bond of the cinnamyl group, and the P-C bonds.

Chromatographic Purity: Quantifying Impurities

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of non-volatile organic compounds like CTPB. A well-developed HPLC method can separate CTPB from its potential impurities, allowing for their quantification.

Potential Impurities in CTPB Synthesis:

The synthesis of CTPB typically involves the reaction of triphenylphosphine with cinnamyl bromide.[4] Potential impurities could include:

  • Unreacted triphenylphosphine

  • Unreacted cinnamyl bromide

  • Triphenylphosphine oxide (a common byproduct of the Wittig reaction)

  • Solvents used in the synthesis and purification process.

Thermal Analysis: Assessing Stability

Thermogravimetric Analysis (TGA) provides information about the thermal stability of a compound. For phosphonium salts, TGA can reveal the decomposition temperature and the presence of volatile impurities or residual solvents.

Comparative Analysis: CTPB vs. Benzyltriphenylphosphonium Bromide

To provide context for the analytical data of CTPB, we will compare it with a closely related and widely used Wittig reagent, benzyltriphenylphosphonium bromide.

ParameterCinnamyltriphenylphosphonium BromideBenzyltriphenylphosphonium Bromide
Chemical Formula C₂₇H₂₄BrPC₂₅H₂₂BrP
Molecular Weight 459.37 g/mol 433.32 g/mol
¹H NMR (CDCl₃, 500 MHz) Characteristic signals for cinnamyl and phenyl protons.δ 5.39 (d, JHP = 15 Hz, 2H, –CH₂), 7.18 - 7.99 (m, 20H, Ar-H) ppm.[5]
Thermal Stability (TGA) Expected to be stable to elevated temperatures, typical for phosphonium salts.TGA data shows decomposition profiles characteristic of phosphonium salts.[6]
Primary Application Synthesis of cinnamylidene derivatives.Synthesis of benzylidene derivatives.

The Horner-Wadsworth-Emmons (HWE) Reagents: A Viable Alternative

The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative to the Wittig reaction, utilizing phosphonate esters instead of phosphonium salts.[7] HWE reagents offer several advantages, including generally higher E-alkene selectivity and easier removal of the phosphate byproduct.[7]

Analytical Considerations for HWE Reagents (e.g., Triethyl phosphonoacetate):

  • Purity Determination: Typically assessed by Gas Chromatography (GC) or HPLC.

  • Identity Confirmation: Confirmed by ¹H, ¹³C, and ³¹P NMR, and IR spectroscopy.

Experimental Protocols

The following protocols are provided as a guide for the comprehensive analysis of cinnamyltriphenylphosphonium bromide.

Elemental Analysis (CHNP)

Methodology: Combustion Analysis

  • Accurately weigh 1-2 mg of the dried CTPB sample into a tin capsule.

  • Introduce the sample into the combustion furnace of a CHN analyzer at approximately 900-1000 °C.

  • The combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • Phosphorus content can be determined by methods such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) after appropriate sample digestion.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: A reversed-phase HPLC method is suitable for the analysis of the relatively polar CTPB. The use of a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier will allow for the separation of CTPB from less polar impurities like triphenylphosphine and more polar impurities.

Workflow Diagram:

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a stock solution of CTPB in the initial mobile phase composition (e.g., 1 mg/mL).

  • Inject the sample onto the equilibrated HPLC system.

  • Integrate the peak areas of all observed peaks.

  • Calculate the purity of CTPB as the percentage of the main peak area relative to the total area of all peaks.

Absolute Purity by Quantitative NMR (qNMR)

Rationale: qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[8] By using a certified internal standard, the purity of CTPB can be accurately determined. Both ¹H and ³¹P qNMR can be employed.

Workflow Diagram:

Caption: Quantitative NMR (qNMR) workflow for absolute purity determination.

Procedure for ¹H qNMR:

  • Accurately weigh approximately 10-20 mg of CTPB and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay of 5 times the longest T₁).

  • Integrate a well-resolved signal of CTPB and a signal of the internal standard.

  • Calculate the purity of CTPB using the following equation:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

The comprehensive analysis of cinnamyltriphenylphosphonium bromide requires a synergistic approach, combining elemental analysis, spectroscopy, chromatography, and thermal analysis. This guide has outlined a robust framework for the characterization of this critical Wittig reagent, providing both the theoretical underpinnings and practical experimental protocols. By implementing these methodologies, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible synthetic outcomes. The comparison with benzyltriphenylphosphonium bromide and HWE reagents further contextualizes the analytical landscape for olefination chemistry, empowering scientists to make informed decisions in their experimental design.

References

  • Hossain, M. A., & Al-Majid, A. M. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Oriental Journal of Chemistry, 37(5), 1109-1115.
  • Hossain, M. A., & Al-Majid, A. M. (2021). Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation.
  • Pappa, G. D., et al. (2018). Novel Hybrid Organic–Inorganic Polymeric Coatings Containing Phosphonium or Acidic Groups for Improving Flame Retardancy of Wood. Polymers, 10(12), 1329.
  • Hossain, M. A., & Al-Majid, A. M. (2021). Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation.
  • Boldt, A. M., et al. (2018). Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry.
  • Wiley, R. H., & Wadsworth, D. H. (1963). Cinnamyl Bromide. Organic Syntheses, 43, 15.
  • Stojanovic, A., et al. (2008). Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection and unified calibration.
  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • PureSynth. (n.d.). Cinnamyltriphenylphosphonium Bromide 96.0%. Retrieved from [Link]

  • BenchChem. (2025).
  • Wintersteen Jr, S., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Emery Pharma. (2024).
  • The Royal Society of Chemistry. (2019).
  • Rasayan Journal of Chemistry. (2010).
  • Popa, M., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1823.
  • Regis Technologies, Inc. (n.d.). Reversed-phase HPLC Buffers.
  • Longdom Publishing. (n.d.).
  • HALO Columns. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • SciELO. (2012).
  • BLD Pharm. (n.d.). 38633-40-8|trans-Cinnamyltriphenylphosphonium bromide.
  • National Institutes of Health. (2019).
  • ResearchGate. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Thieme. (2021).
  • Chemass. (n.d.).
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2015).
  • Royal Society of Chemistry. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds.

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A Comparative Guide to the Biocidal Activity of Cinnamyltriphenylphosphonium Bromide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent challenge to control microbial growth and combat the rise of antibiotic resistance, the exploration of novel biocidal agents is a critical endeavor for researchers in microbiology, materials science, and drug development. Among the promising candidates, quaternary phosphonium salts (QPS) have emerged as potent antimicrobial agents, often displaying superior stability and biocidal efficacy compared to their more extensively studied quaternary ammonium counterparts.[1] This guide provides a comprehensive comparison of the biocidal activity of cinnamyltriphenylphosphonium bromide and its putative derivatives. While direct comparative studies on a homologous series of cinnamyltriphenylphosphonium bromide derivatives are not abundant in publicly accessible literature, this guide will synthesize available data on related phosphonium salts and cinnamaldehyde derivatives to elucidate the key structure-activity relationships (SAR) governing their antimicrobial action.

The core structure, cinnamyltriphenylphosphonium bromide, combines the lipophilic triphenylphosphonium cation with a cinnamyl group, a moiety known for its own antimicrobial properties. This unique combination presents a compelling scaffold for the development of new biocides. This guide will delve into the mechanistic underpinnings of their action, present available and extrapolated biocidal data, and provide detailed experimental protocols for researchers seeking to evaluate these or similar compounds.

The Mechanism of Action: A Multi-Pronged Attack on Microbial Cells

The biocidal activity of quaternary phosphonium salts, including cinnamyltriphenylphosphonium bromide derivatives, is primarily attributed to their ability to disrupt microbial cell membranes.[1] This process can be broken down into several key steps:

  • Adsorption and Electrostatic Interaction: The positively charged phosphonium headgroup is electrostatically attracted to the negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

  • Membrane Penetration and Disruption: The lipophilic alkyl or aryl substituents on the phosphorus atom, in this case, the triphenyl and cinnamyl groups, facilitate the insertion of the molecule into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity.

  • Increased Permeability and Leakage: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components like ions (K+), ATP, nucleic acids, and metabolites.

  • Inhibition of Cellular Processes: The influx of the phosphonium salt and the loss of essential components ultimately lead to the inhibition of vital cellular processes, including respiration and ATP synthesis, culminating in cell death.

A QPS Adsorption to Cell Surface B Electrostatic Interaction with Negatively Charged Membrane A->B C Lipophilic Tail Insertion into Lipid Bilayer B->C D Membrane Disruption & Increased Permeability C->D E Leakage of Intracellular Components (Ions, ATP) D->E F Inhibition of Cellular Processes E->F G Cell Death F->G

Figure 1. Proposed mechanism of action for quaternary phosphonium salt (QPS) biocides.

Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Biocidal Efficacy

The biocidal activity of cinnamyltriphenylphosphonium bromide derivatives is intrinsically linked to their molecular structure.[2] By analyzing the impact of modifying different parts of the molecule, we can deduce key SAR principles.

The Influence of the Cinnamyl Moiety

The cinnamyl group itself, derived from cinnamaldehyde, possesses inherent antimicrobial properties. Modifications to this part of the molecule are expected to significantly impact biocidal activity.

  • Substitution on the Phenyl Ring: The introduction of substituents on the phenyl ring of the cinnamyl group can modulate the electronic and steric properties of the molecule.

    • Electron-withdrawing groups (e.g., -NO2, -Cl, -Br) can enhance the electrophilicity of the double bond, potentially increasing reactivity with microbial components.

    • Electron-donating groups (e.g., -OCH3, -CH3) may increase the lipophilicity of the molecule, which could enhance membrane penetration.

  • Saturation of the Alkene Bond: The presence of the α,β-unsaturated carbonyl system in cinnamaldehyde is crucial for its activity. In cinnamyltriphenylphosphonium bromide, while the carbonyl is absent, the conjugated double bond still contributes to the overall electronic and structural properties. Saturation of this bond to form a hydrocinnamyl derivative would likely alter the molecule's rigidity and interaction with the cell membrane, potentially reducing its activity.

The Role of the Triphenylphosphonium Cation

The triphenylphosphonium group is a common feature in many biologically active phosphonium salts.

  • Substitution on the Phenyl Rings: Introducing substituents on the three phenyl rings of the phosphonium cation can influence the compound's lipophilicity and steric bulk. Increasing lipophilicity by adding alkyl or other nonpolar groups can enhance membrane association and, up to a certain point, increase biocidal activity.

  • Replacement of Phenyl Groups: Replacing one or more of the phenyl groups with other alkyl or aryl groups would significantly alter the steric and electronic properties of the cation, thereby affecting its interaction with the microbial membrane. For instance, replacing phenyl groups with more flexible alkyl chains could lead to more effective membrane disruption.

Comparative Biocidal Activity: A Data-Driven Analysis

Direct, side-by-side comparative data for a series of cinnamyltriphenylphosphonium bromide derivatives is limited. However, we can extrapolate expected trends based on studies of other phosphonium salts and cinnamaldehyde analogs. The primary metrics for quantifying biocidal activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Compound/Derivative ClassExpected Impact on Biocidal ActivityRationale
Parent Compound: Cinnamyltriphenylphosphonium bromideBaseline activityCombines lipophilic cation with antimicrobial cinnamyl group.
Substituted Cinnamyl Ring:
Electron-withdrawing groups (e.g., 4-nitro, 4-chloro)Potentially increased activityEnhanced electrophilicity may increase reactivity with microbial targets.
Electron-donating groups (e.g., 4-methoxy)Variable effectIncreased lipophilicity could enhance membrane penetration, but electronic effects might reduce reactivity.
Modified Cinnamyl Linker:
Saturated (hydrocinnamyl)Likely decreased activityLoss of rigidity and conjugation may lead to less effective membrane interaction.
Modified Triphenylphosphonium Cation:
Alkyl-substituted phenyl ringsPotentially increased activityIncreased lipophilicity can enhance membrane association.
Replacement of phenyl with long alkyl chainsPotentially increased activityIncreased lipophilicity and flexibility could improve membrane disruption, a known trend for QPS.[3]

Note: This table represents hypothesized trends based on established SAR principles for related compounds. Experimental verification is essential.

Experimental Protocols for Biocidal Activity Assessment

To enable researchers to rigorously evaluate the biocidal properties of cinnamyltriphenylphosphonium bromide derivatives, detailed protocols for determining MIC and MBC are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.[4][5]

Materials:

  • Test compounds (cinnamyltriphenylphosphonium bromide derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate Plates: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and the bacterial concentration to approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Sources

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